molecular formula C15H16O5 B564535 cis-Methylkhellactone

cis-Methylkhellactone

Cat. No.: B564535
M. Wt: 276.28 g/mol
InChI Key: MDDPVXHWOABQJQ-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Methylkhellactone has been reported in Ferulopsis hystrix with data available.

Properties

IUPAC Name

(9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPVXHWOABQJQ-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Review of cis-Methylkhellactone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Methylkhellactone, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with significant biological activities. This review provides an in-depth technical guide to the synthesis, biological evaluation, and proposed mechanisms of action of cis-khellactone derivatives. While literature on the parent compound, this compound, is sparse, extensive research has been conducted on its analogues, revealing potent anti-cancer and anti-HIV properties. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development in this area.

Introduction

Khellactones are a subgroup of coumarins characterized by a dihydrofuran or dihydropyran ring fused to the coumarin core. The stereochemistry of the substituents on this additional ring system, designated as cis or trans, plays a crucial role in their biological activity. This compound has been isolated from various plant species, including those from the Apiaceae family, such as Peucedanum praeruptorum Dunn and Seseli species[1][2]. While the parent compound itself has not been the primary focus of extensive biological investigation, its structural scaffold has served as a vital template for the synthesis of numerous derivatives with potent pharmacological activities.

The primary areas of investigation for cis-khellactone derivatives have been oncology and virology. Researchers have successfully synthesized and identified derivatives with significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against the Human Immunodeficiency Virus (HIV)[3][4][5]. This review will systematically present the available data on these derivatives, focusing on their synthesis, quantitative biological activity, and the molecular pathways they modulate.

Synthesis of cis-Khellactone Derivatives

The synthesis of biologically active cis-khellactone derivatives often involves stereoselective methods to control the configuration at the chiral centers of the dihydropyran ring. A common strategy is the asymmetric dihydroxylation of a corresponding seselin precursor.

General Synthetic Workflow

The synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, for instance, typically starts from 4-methylseselin. This precursor undergoes an asymmetric dihydroxylation reaction to introduce the cis-diol, followed by esterification to yield the final derivatives[3].

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Derivatization 4-Methylseselin 4-Methylseselin Asymmetric Dihydroxylation Asymmetric Dihydroxylation 4-Methylseselin->Asymmetric Dihydroxylation OsO4, (DHQD)2-PYR 4-Methyl-(-)-cis-khellactone 4-Methyl-(-)-cis-khellactone Asymmetric Dihydroxylation->4-Methyl-(-)-cis-khellactone Esterification Esterification 4-Methyl-(-)-cis-khellactone->Esterification Acyl Chlorides cis-Khellactone Derivatives cis-Khellactone Derivatives Esterification->cis-Khellactone Derivatives

Figure 1: General synthetic workflow for cis-khellactone derivatives.
Experimental Protocols

  • Step 1: Synthesis of 4-methylseselin (1): This precursor is synthesized according to previously established methods.

  • Step 2: Synthesis of 4-methyl-(−)-cis-khellactone (2): To a solution of 4-methylseselin (1) in a mixture of t-BuOH/H₂O (1:1), K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂-PYR are added. The mixture is stirred at room temperature, and K₂OsO₂(OH)₄ is added. The reaction is monitored by TLC. After completion, the reaction is quenched with Na₂SO₃, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 4-methyl-(−)-cis-khellactone (2).

  • Step 3: Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives (3a–o): To a solution of 4-methyl-(−)-cis-khellactone (2) in anhydrous CH₂Cl₂, the corresponding acyl chloride and pyridine are added. The mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the mixture is washed with HCl (1N), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by column chromatography to afford the final derivatives.

Biological Activities of cis-Khellactone Derivatives

The primary reported biological activities of cis-khellactone derivatives are their cytotoxic effects against cancer cells and their inhibitory action against HIV replication.

Cytotoxic Activity

Several studies have demonstrated the potent in vitro cytotoxic activity of novel cis-khellactone derivatives against various human cancer cell lines.

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of representative cis-khellactone derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives [3]

CompoundR GroupHEPG-2 (IC₅₀, µM)SGC-7901 (IC₅₀, µM)LS174T (IC₅₀, µM)
3a Tigloyl8.5115.2329.65
3b Benzoyl> 50> 50> 50
3c Cinnamoyl19.3435.1241.22
Cisplatin -12.3518.9710.86

Table 2: Cytotoxic Activity of 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone Derivatives [6]

CompoundSubstitutionR GroupHEPG-2 (IC₅₀, µM)SGC-7901 (IC₅₀, µM)LS174T (IC₅₀, µM)
12e 4-methoxy3-Methylbenzoyl6.18.59.2
12f 4-methoxy3-Chlorobenzoyl7.39.110.4
12g 4-methoxy4-Chlorobenzoyl8.210.511.3
Cisplatin --10.815.69.7

Studies on the mechanism of action of cytotoxic cis-khellactone derivatives suggest the induction of apoptosis through the intrinsic mitochondrial pathway. One of the most active compounds, 12e , was found to induce morphological changes characteristic of apoptosis in HEPG-2 cells. This was accompanied by the dissipation of the mitochondrial membrane potential and the activation of key executioner caspases[3]. Other decanoyl derivatives of cis-khellactone have been shown to induce cell cycle arrest at the S/G2 phase at lower concentrations and caspase-dependent apoptosis at higher concentrations[4].

Apoptosis_Pathway cis-Khellactone_Derivative cis-Khellactone Derivative Mitochondrion Mitochondrion cis-Khellactone_Derivative->Mitochondrion ↓ MMP Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Proposed intrinsic apoptosis pathway induced by cis-khellactone derivatives.
  • Cancer cells (HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Anti-HIV Activity

A significant body of research has focused on the anti-HIV activity of (3'R,4'R)-(+)-cis-khellactone derivatives, particularly the di-O-(S)-camphanoyl derivative known as DCK and its analogues.

The following table summarizes the 50% effective concentration (EC₅₀) and therapeutic index (TI) of representative anti-HIV cis-khellactone derivatives.

Table 3: Anti-HIV Activity of (3'R,4'R)-(+)-cis-khellactone Derivatives [5]

CompoundSubstitutionEC₅₀ (µM)TI (Therapeutic Index)
DCK -< 0.000525> 215000
3-Methyl-DCK 3-Methyl< 0.0000525> 2150000
4-Methyl-DCK 4-Methyl< 0.0000525> 2150000
5-Methyl-DCK 5-Methyl< 0.0000525> 2150000
AZT -0.001312923

The precise mechanism of action of anti-HIV cis-khellactone derivatives is still under investigation. However, preliminary studies suggest that these compounds do not inhibit reverse transcriptase or protease, which are the targets of many existing anti-HIV drugs. One study on a hydroxymethyl derivative of DCK indicated that it inhibits the production of double-stranded viral DNA from the single-stranded DNA intermediate, suggesting a novel mechanism of action[6]. The planarity and resonance of the coumarin ring system have been identified as crucial for potent anti-HIV activity.

Anti_HIV_Mechanism HIV_ssDNA HIV single-stranded DNA dsDNA_Synthesis Double-stranded DNA Synthesis HIV_ssDNA->dsDNA_Synthesis HIV_dsDNA HIV double-stranded DNA dsDNA_Synthesis->HIV_dsDNA DCK_Derivative DCK Derivative DCK_Derivative->dsDNA_Synthesis

Figure 3: Conceptual diagram of the proposed anti-HIV mechanism of a DCK derivative.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies for producing stereochemically pure derivatives are well-established, enabling the exploration of structure-activity relationships. The potent cytotoxic and anti-HIV activities demonstrated by numerous analogues warrant further investigation.

Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for both the anti-cancer and anti-HIV derivatives. For the cytotoxic compounds, a deeper understanding of the signaling pathways leading to apoptosis and cell cycle arrest could identify biomarkers for patient stratification. For the anti-HIV agents, the identification of their novel viral or host target is a critical next step. Furthermore, preclinical studies focusing on the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds are essential to translate these findings into clinical applications. The low toxicity of some of these derivatives in normal cells is an encouraging sign for their potential as safe and effective therapeutic agents.

References

A Technical Guide to the Spectroscopic Analysis of cis-Methylkhellactone and Related Pyranocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cis-Methylkhellactone, a member of the pyranocoumarin class of natural products. Due to the limited availability of a complete, publicly accessible dataset for this compound, this document presents representative spectroscopic data for the closely related and well-characterized parent compound, cis-(-)-Khellactone . The principles and methodologies described herein are fundamental for the structural elucidation and analysis of this and similar natural products.

The guide is structured to offer clear, actionable information for researchers in natural product chemistry and drug development. It includes tabulated spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and a visual workflow for the logical application of these techniques.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for cis-(-)-Khellactone. This data is presented as a representative example due to the scarcity of a complete, published dataset for this compound. The fundamental chromone and lactone moieties in both compounds would be expected to exhibit similar spectroscopic behaviors.

Table 1: ¹H NMR Spectroscopic Data for cis-(-)-Khellactone

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in a structured format from public sources.---
Expected Regions:
7.0 - 8.0d, d~8-9 HzAromatic Protons (Chromone Ring)
6.0 - 6.5d~10 HzVinylic Proton (Pyran Ring)
4.0 - 5.0m-Protons on Dihydrofuran Ring
3.0 - 4.0m-Protons adjacent to hydroxyl groups
1.0 - 1.5s-Methyl Protons

Table 2: ¹³C NMR Spectroscopic Data for cis-(-)-Khellactone [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
Specific peak assignments are not publicly available.--
Expected Regions:
> 160C=OLactone/Coumarin Carbonyl
100 - 160CAromatic and Vinylic Carbons
60 - 90CHCarbons bonded to Oxygen
20 - 40C, CH, CH₂, CH₃Aliphatic Carbons

Table 3: IR Spectroscopic Data for a Representative Lactone Structure

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadO-H Stretch (Hydroxyl groups)
~3050MediumC-H Stretch (Aromatic)
~2950Medium-StrongC-H Stretch (Aliphatic)
~1720-1750StrongC=O Stretch (Lactone)
~1620, ~1580MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester/Lactone)

Table 4: Mass Spectrometry Data for a Representative Khellactone Structure

m/zRelative Intensity (%)Assignment
M+VariableMolecular Ion
M+ - CH₃VariableLoss of a methyl group
M+ - H₂OVariableLoss of water
M+ - COVariableLoss of carbon monoxide
Fragments related to the dihydropyran ring cleavageVariableCharacteristic fragmentation pattern

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, revealing long-range connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid purified this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to study its fragmentation pattern.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • The final solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Ionization Mode: ESI is a soft ionization technique suitable for many natural products. Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Mass Analysis:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion peak.

    • The high-resolution measurement of this peak allows for the determination of the elemental formula.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion, fragmenting it in the collision cell, and analyzing the resulting fragment ions. This provides valuable structural information.

Mandatory Visualizations

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_elucidation Structure Elucidation Purified_Sample Purified Natural Product (e.g., this compound) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purified_Sample->MS Determine Mass IR Infrared (IR) Spectroscopy - Functional Groups Purified_Sample->IR Identify Bonds NMR NMR Spectroscopy (1D & 2D) - C-H Framework Purified_Sample->NMR Map Connectivity Structure Proposed Structure MS->Structure Formula Constraint IR->Structure Functional Group Info NMR->Structure Confirm Skeleton

Caption: Workflow for the spectroscopic analysis and structure elucidation of a natural product.

This diagram illustrates the logical progression from a purified compound to its final structural determination using complementary spectroscopic techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed connectivity of the atoms, all of which are essential pieces of the structural puzzle.

References

An In-depth Technical Guide to cis-Methylkhellactone: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the khellactone family, it possesses a characteristic pyranocoumarin skeleton. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a white, solid powder. While specific melting and boiling points are not consistently reported in publicly available literature, its fundamental physicochemical properties have been characterized. Its solubility in various organic solvents facilitates its use in a range of experimental settings.

PropertyData
CAS Number 20107-13-5
Molecular Formula C₁₅H₁₆O₅
Molecular Weight 276.28 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Synthesis of 4-methyl-(±)-cis-Khellactone

A key precursor, 4-methyl-(±)-cis-khellactone, can be synthesized from 4-methylseselin. The following protocol is based on established methods:

  • Reaction Setup: To a solution of 4-methylseselin (1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H₂O (10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours.

  • Quenching and Extraction: Add a saturated NaHSO₃ solution (80 mL) and continue stirring for 2 hours. Extract the mixture with CH₂Cl₂ (2 x 40 mL).

  • Purification: Purify the crude product by column chromatography using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[1]

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines such as HEPG-2, SGC-7901, and LS174T can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired period (e.g., 4 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

  • Formazan Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as IL-1β and IL-4 in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a suitable substrate and measure the color development using a microplate reader.[2]

Western Blot Analysis of Caspases

The activation of caspases, key mediators of apoptosis, can be assessed by Western blotting.

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., cleaved caspase-9, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Biological Activity and Signaling Pathways

This compound exhibits promising dual therapeutic potential as both an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity: Induction of Apoptosis

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma. The primary mechanism of its anti-cancer action is the induction of apoptosis through the mitochondria-mediated intrinsic pathway. This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound Bcl2 Bcl-2 Family (Bax/Bak) This compound->Bcl2 Induces MMP ΔΨm (Loss of Potential) Bcl2->MMP CytC Cytochrome c (Release) MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by this compound.
Anti-Inflammatory Activity

This compound has also been shown to possess potent anti-inflammatory properties. It can suppress the production of various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-4, IL-6, and Tumor Necrosis Factor-α (TNF-α). The mechanism of this anti-inflammatory action is believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the downregulation of key inflammatory signaling pathways such as the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these pathways, this compound can effectively modulate the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines Upregulates IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Frees IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates sEH sEH NFkB_nuc->Cytokines Upregulates cis-Methylkhellactone_inhibits->MAPK Inhibits cis-Methylkhellactone_inhibits->NFkB Inhibits cis-Methylkhellactone_inhibits->sEH Inhibits This compound This compound This compound->cis-Methylkhellactone_inhibits

Anti-Inflammatory Signaling Pathways Modulated by this compound.

Conclusion

This compound is a promising natural product with well-defined anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate further investigation and application in drug discovery and development. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic efficacy in preclinical and clinical settings.

References

The Biological Activity of Khellactone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Khellactone derivatives, a class of angular-type pyranocoumarins, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] Initially isolated from medicinal plants, particularly of the Peucedanum and Angelica genera, these compounds have been the subject of extensive structural modification to enhance their therapeutic potential.[2][3] This guide provides an in-depth overview of the core biological activities of khellactone derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms, to inform future research and drug development efforts. The diverse pharmacological properties include anti-cancer, anti-HIV, anti-inflammatory, and antiplasmodial effects, among others.[1][2][3]

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of novel synthetic khellactone derivatives against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis through intrinsic, extrinsic, or both pathways.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of various khellactone derivatives has been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) HEPG-2 (Human Liver Carcinoma)8.51[4][5]
SGC-7901 (Human Gastric Carcinoma)29.65[4][5]
LS174T (Human Colon Carcinoma)>50[5]
(+)-4'-decanoyl-cis-khellactone MDA-MB-231 (Breast Cancer)<10 µg/mL (Growth Suppression)[6]
MCF-7, HS578T, T47D (Breast Cancer)Not specified[6]
HeLa, SiHa, C33A (Cervical Cancer)Not specified[6]
(+)-3'-decanoyl-cis-khellactone MDA-MB-231 (Breast Cancer)<10 µg/mL (Growth Suppression)[6]
MCF-7, HS578T, T47D (Breast Cancer)Not specified[6]
HeLa, SiHa, C33A (Cervical Cancer)Not specified[6]
4-methoxy-substituted derivative (12e) HEPG-2 (Human Liver Carcinoma)6.1[7]
SGC-7901 (Human Gastric Carcinoma)9.2[7]
LS174T (Human Colon Carcinoma)8.5[7]
Mechanism of Action: Induction of Apoptosis

Khellactone derivatives primarily exert their anticancer effects by inducing apoptosis. Studies show that these compounds can trigger both intrinsic (mitochondria-mediated) and extrinsic pathways.[6] For example, at lower concentrations (<10 µg/ml), derivatives like (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone can suppress cancer cell proliferation by inducing cell cycle arrest in the S/G2 phase.[6] At higher concentrations (>50 µg/ml), they induce apoptosis.[6] Specifically, compound 12e has been shown to induce apoptosis in HEPG-2 cells by causing a dissipation of the mitochondrial membrane potential, which leads to the activation of caspase-9 and caspase-3.[7]

G cluster_cell Cancer Cell cluster_mito Mitochondrion Khellactone Khellactone Derivative (e.g., 12e) MMP Dissipation of Mitochondrial Membrane Potential Khellactone->MMP Induces Casp9 Caspase-9 (Initiator) MMP->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a khellactone derivative.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of khellactone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][7]

  • Cell Seeding: Human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for a specified period (e.g., 48 hours).[5] A control group with no compound is included.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Anti-HIV Activity

A significant area of research has focused on (3'R,4'R)-(+)-cis-khellactone derivatives as potent inhibitors of HIV-1 replication.[8][9] The lead compound in this class, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), has demonstrated exceptionally high activity.[9]

Data Presentation: Anti-HIV-1 Activity

The efficacy of these derivatives is measured by their 50% effective concentration (EC50) and their therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective concentration.

Compound/DerivativeCell LineEC50 (µM)Therapeutic Index (TI)Reference
DCK (Lead Compound) H90.000256136,719[9]
3-Methyl-DCK (7) H9<0.0000525>2,150,000[8][10]
4-Methyl-DCK (8) H90.00000183>68,900,000[10]
5-Methyl-DCK (9) H90.000000239>397,000,000[10]
5-Methoxy-4-methyl DCK (8) H90.00000721>2,080,000,000[11]
3-Hydroxymethyl-4-methyl-DCK (4c) H90.004>12,500[12][13]
AZT (Reference Drug) H90.04541,667[9]
Mechanism of Action: Unique Reverse Transcriptase Inhibition

Unlike many non-nucleoside reverse transcriptase inhibitors (NNRTIs) that block the generation of single-stranded DNA from the viral RNA template, DCK and its analogues have a unique mechanism.[2] They specifically inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate, representing a novel mode of action that could be effective against multi-drug resistant HIV-1 strains.[2][13]

G cluster_hiv HIV-1 Replication Cycle ViralRNA Viral RNA ssDNA Single-Stranded Viral DNA (ssDNA) ViralRNA->ssDNA Reverse Transcription (NNRTIs act here) dsDNA Double-Stranded Viral DNA (dsDNA) ssDNA->dsDNA DNA Synthesis Integration Integration into Host Genome dsDNA->Integration DCK DCK & Derivatives DCK->Inhibition Inhibition->ssDNA Inhibits conversion to dsDNA

Caption: Unique mechanism of action for DCK-type khellactones.

Experimental Protocol: Anti-HIV-1 Replication Assay
  • Cell Culture: Human T-cell lymphocytes (e.g., H9 or CEM-SS) are cultured in appropriate media.[8]

  • Infection: Cells are infected with a specific strain of HIV-1 (e.g., HIV-1RF).

  • Compound Treatment: Immediately after infection, the cells are exposed to various concentrations of the test compounds. A no-drug control and a positive control (e.g., AZT) are run in parallel.[9]

  • Incubation: The cultures are incubated for a period (e.g., 7 days) to allow for viral replication.

  • Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of a viral protein, such as p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 and TI Calculation: The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the control. Cytotoxicity is determined in parallel on uninfected cells to calculate the Therapeutic Index (TI).[9]

Anti-inflammatory Activity

Certain khellactone derivatives have demonstrated significant anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Effects
Compound/DerivativeAssayEffectReference
Benzo[l]khellactone derivatives (7a, 7b, 12, 17) Carrageenin-induced rat paw edema48.7-58.9% protection[14]
Disenecionyl cis-khellactone (DK) LPS-stimulated RAW264.7 cellsReduced production of NO, TNF-α, IL-6, IL-1β, MCP-1[15][16]
Downregulated iNOS and COX-2 expression[15][16]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of disenecionyl cis-khellactone (DK) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are mediated by the inhibition of critical signaling pathways.[15][16] DK was found to suppress the phosphorylation of p38 and JNK mitogen-activated protein kinases (MAPKs) and inhibit the activation and nuclear translocation of the transcription factor NF-κB.[15][16] This dual inhibition leads to a significant downregulation in the expression of inflammatory enzymes (iNOS, COX-2) and pro-inflammatory cytokines.[15][16]

G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NfKb NF-κB Pathway TLR4->NfKb ProInflammatory Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NfKb->ProInflammatory DK Disenecionyl cis-khellactone DK->MAPK Inhibits DK->NfKb Inhibits

Caption: Inhibition of inflammatory pathways by a khellactone derivative.

Experimental Protocol: Carrageenin-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[14]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (khellactone derivatives) are administered to the treatment groups, typically intraperitoneally or orally, at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenin solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The volume of the paw is measured at various time points after the carrageenin injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Other Notable Biological Activities

Antiplasmodial Activity

Natural khellactones isolated from Angelica purpuraefolia have shown promising activity against the malaria parasite, Plasmodium falciparum.[17][18]

  • (+)-4'-Decanoyl-cis-khellactone: IC50 = 1.5 µM[17][18]

  • (+)-3'-Decanoyl-cis-khellactone: IC50 = 2.4 µM[17][18] Importantly, these compounds displayed no significant cytotoxicity against the SK-OV-3 cancer cell line (IC50 > 100 µM), indicating a selective effect against the parasite.[17] The activity is typically measured using the parasite lactate dehydrogenase assay.[17]

Reversal of Multidrug Resistance (MDR)

P-glycoprotein (Pgp) is a membrane transporter that can cause multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. A synthetic derivative, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK), was found to be more potent than verapamil in reversing Pgp-mediated MDR.[19] It acts by increasing the intracellular accumulation of cancer drugs and inhibiting Pgp-ATPase activity through a primarily non-competitive mechanism.[19]

Anticoagulant Activity

While many coumarin derivatives, such as warfarin, are well-known anticoagulants that act as Vitamin K antagonists, specific anticoagulant data for khellactone derivatives is less prominent in the reviewed literature.[20][21][22][23] The anticoagulant activity of coumarins generally involves the inhibition of vitamin K epoxide reductase (VKOR), which impairs the synthesis of active clotting factors II, VII, IX, and X.[21][23] Further investigation is required to determine if khellactone derivatives share this mechanism or possess significant anticoagulant properties.

Synthesis and Structure-Activity Relationship (SAR)

The diverse biological activities of khellactone derivatives are highly dependent on their specific chemical structures.

General Synthetic Workflow

The asymmetric synthesis of khellactone derivatives is a key strategy for producing enantiomerically pure compounds, which is crucial as biological activity is often highly stereospecific.[9] A common synthetic route involves several key steps.[4][9][10]

G Start Substituted 7-Hydroxycoumarin Seselin Substituted Seselin (Angular Pyranocoumarin) Start->Seselin Rearrangement Khellactone cis-Khellactone Core (e.g., 3'R,4'R) Seselin->Khellactone Osmium-catalyzed Asymmetric Dihydroxylation Final Final Khellactone Derivative (Target Compound) Khellactone->Final Acylation with Varying Substituents

Caption: General workflow for the asymmetric synthesis of khellactones.

Key SAR Findings
  • Stereochemistry: The (3'R,4'R) configuration of the cis-khellactone skeleton is optimal for anti-HIV activity; diastereoisomers with (3'S,4'S), (3'R,4'S), or (3'S,4'R) configurations are thousands of times less active.[9] Conversely, some potent anticancer derivatives possess the (3'S,4'S) configuration.[7]

  • Substituents at 3' and 4' positions: For anti-HIV activity, two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are critical.[8][9] Replacing them with aromatic acyl groups abolishes the activity.[9]

  • Substituents on the Coumarin Ring: For anti-HIV DCK analogues, a methyl group on the coumarin ring (except at the 6-position) enhances potency dramatically.[8][9] Modifications at the 3- and 4-positions can further improve activity.[12][13]

Conclusion

Khellactone derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their potent and often specific activities against cancer, HIV, and inflammatory processes are well-documented. The unique mechanism of action observed in anti-HIV derivatives offers a pathway to overcome existing drug resistance. However, challenges such as poor oral bioavailability due to extensive metabolism must be addressed.[1][2][3] Future research should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their molecular targets to translate their therapeutic potential into clinical applications.

References

Physiological Effects of cis-Methylkhellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physiological effects of cis-Methylkhellactone and its derivatives, with a focus on its anti-tumor and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the khellactone coumarin family, a class of natural compounds that have garnered significant interest for their diverse biological activities. Khellactones are characterized by a pyran ring fused to a coumarin skeleton. While the broader family of khellactone coumarins has been associated with anti-HIV, anti-platelet aggregation, and calcium antagonist activities, research on this compound and its synthetic derivatives has primarily highlighted their potential as anti-tumor and anti-inflammatory agents.

Anti-Tumor Effects

Derivatives of (3'S,4'S)-cis-khellactone have demonstrated cytotoxic activity against various human cancer cell lines. This has been primarily evaluated through in vitro studies.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 (µM)
Derivative 3a HEPG-2Human Liver Carcinoma8.51 - 29.65
SGC-7901Human Gastric Carcinoma8.51 - 29.65
LS174THuman Colon Carcinoma8.51 - 29.65
Derivative 12e HEPG-2Human Liver Carcinoma6.1 - 9.2
SGC-7901Human Gastric Carcinoma6.1 - 9.2
LS174THuman Colon Carcinoma6.1 - 9.2

Data represents the range of reported IC50 values.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the cytotoxic effects of certain this compound derivatives are mediated through the induction of apoptosis via the intrinsic pathway. This pathway is initiated by intracellular stress signals and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Intrinsic_Apoptosis_Pathway cluster_stimulus Intracellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cis-Methylkhellactone_Derivative This compound Derivative Bcl2 Bcl-2 Family (Pro-apoptotic) cis-Methylkhellactone_Derivative->Bcl2 Induces Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Promotes release Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add this compound Derivative (Varying Conc.) seed_cells->add_compound incubate_cells Incubate (e.g., 48h) add_compound->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for the MTT assay.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in a mouse model of psoriasis. The compound appears to exert its effects by modulating macrophage activity and reducing the expression of pro-inflammatory cytokines.

Psoriasis-like Inflammation Model

The primary model used to evaluate the anti-inflammatory effects of this compound is the imiquimod-induced psoriasis model in mice.

Key Findings:

  • Amelioration of psoriasis-like skin lesions.

  • Reduction in the levels of pro-inflammatory cytokines, including Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.

  • Decreased infiltration of dermal macrophages.

Mechanism of Action: Modulation of Macrophage Function

The anti-inflammatory effects of this compound in the context of psoriasis are linked to its ability to promote autophagy in macrophages. This process is associated with a decrease in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal (e.g., TLR activation) IKK IKK Complex Inflammatory_Signal->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation NFkB_IkB NF-κB-IκB Complex cis_MK This compound cis_MK->IKK Inhibits (presumed) DNA DNA (κB sites) NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) DNA->Pro_inflammatory_Genes Induces

Figure 3: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocols

This in vivo model is used to screen for anti-psoriatic compounds.

General Protocol:

  • Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the laboratory conditions.

  • Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to a shaved area on the back and/or ear of the mice for a set number of days to induce a psoriasis-like inflammation.

  • Treatment: Mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) concurrently with or after the induction of inflammation. A vehicle control group is also included.

  • Monitoring and Scoring: The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

  • Sample Collection: At the end of the experiment, skin and blood samples are collected.

  • Analysis:

    • Histology: Skin sections are stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness and immune cell infiltration.

    • Immunohistochemistry: Staining for specific cell markers (e.g., F4/80 for macrophages) is performed.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines in skin homogenates or serum are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

Summary and Future Directions

This compound and its derivatives have emerged as promising compounds with potent anti-tumor and anti-inflammatory activities. The mechanisms of action appear to involve the induction of apoptosis in cancer cells and the modulation of macrophage function in inflammatory conditions.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting more extensive in vivo studies to evaluate the efficacy and safety of these compounds for potential therapeutic applications.

  • Optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.

  • Further investigating the role of autophagy in the anti-inflammatory effects of this compound.

This technical guide provides a summary of the current understanding of the physiological effects of this compound. As research in this area continues, a more detailed picture of its therapeutic potential is expected to emerge.

Unlocking the Therapeutic Promise of cis-Methylkhellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning therapeutic potential of cis-Methylkhellactone and its derivatives. Emerging research has highlighted its significant promise in oncology and inflammatory diseases, with preliminary data suggesting avenues for further investigation. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates the underlying biological pathways to support ongoing and future research and development efforts.

Core Therapeutic Applications

This compound, a naturally occurring pyranocoumarin, and its synthetic derivatives have demonstrated potent bioactivity in two primary areas: oncology and anti-inflammatory applications. The core of its therapeutic potential lies in its ability to modulate key cellular pathways implicated in cancer cell proliferation and the inflammatory cascade.

Anticancer Activity

Derivatives of this compound have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3.

Anti-inflammatory Effects

This compound has shown notable anti-inflammatory properties, primarily through the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, leading to a reduction in inflammation. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines by modulating the NF-κB and MAPK signaling pathways. This dual action makes it a compelling candidate for inflammatory conditions, including psoriasis, where it has been shown to ameliorate disease symptoms by modulating macrophage function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
4-methyl-(3'S,4'S)-di-O-tigloyl-cis-khellactone (3a)HEPG-2 (Liver Carcinoma)8.51 ± 0.92[1][2]
SGC-7901 (Gastric Carcinoma)29.65 ± 1.45[1][2]
LS174T (Colon Carcinoma)15.32 ± 1.08[1][2]
3'S,4'S-di-O-(2-chlorobenzoyl)-4-methoxy-(−)-cis-khellactone (12e)HEPG-2 (Liver Carcinoma)6.1 ± 0.54[3][4]
SGC-7901 (Gastric Carcinoma)9.2 ± 0.78[3][4]
LS174T (Colon Carcinoma)7.8 ± 0.65[3][4]

Table 2: Anti-inflammatory Activity of cis-Khellactone

TargetAssayParameterValueReference
Soluble Epoxide Hydrolase (sEH)Enzyme Inhibition AssayIC₅₀3.1 ± 2.5 µM[5][6]
Ki3.5 µM[5][6]
Pro-inflammatory Cytokines (LPS-stimulated RAW264.7 cells)Nitric Oxide (NO) ProductionInhibition at 50 µM~9%[5]
Inhibition at 100 µM~22%[5]
IL-1β ExpressionDownregulation at 50 & 100 µMSignificant[5]
IL-6 ExpressionDownregulationSignificant[4]
TNF-α ExpressionDownregulationSignificant[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bax Bax This compound->Bax activates Bak Bak This compound->Bak activates MMP_dissipation Mitochondrial Membrane Potential Dissipation Bax->MMP_dissipation Bak->MMP_dissipation Cytochrome_c Cytochrome c (released) MMP_dissipation->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (pro-form) Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 activates Caspase3 Caspase-3 (pro-form) Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway induced by this compound.

anti_inflammatory_pathway cluster_inhibition Direct Inhibition cluster_signaling Signaling Pathway Modulation cis_MK This compound sEH Soluble Epoxide Hydrolase (sEH) cis_MK->sEH inhibits MAPK MAPK Signaling cis_MK->MAPK inhibits IKK IKK cis_MK->IKK inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs (inactive) Inflammation_dec Inflammation ↓ EETs->Inflammation_dec LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription

Anti-inflammatory Mechanisms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the key assays cited in this guide.

Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives

The synthesis is a multi-step process beginning with the commercially available 7-hydroxy-4-methylcoumarin.

  • Synthesis of 4-methylseselin (1): 7-Hydroxy-4-methylcoumarin is reacted with 3-chloro-3-methyl-1-butyne in DMF in the presence of anhydrous potassium carbonate and potassium iodide. This is followed by a thermal rearrangement in boiling diethylaniline to yield 4-methylseselin.

  • Asymmetric Dihydroxylation to 4-methyl-(-)-cis-khellactone (2): 4-Methylseselin undergoes asymmetric dihydroxylation using (DHQD)₂-PYR as a chiral catalyst to produce 4-methyl-(-)-cis-khellactone.

  • Esterification to Derivatives (3a-o): The crude 4-methyl-(-)-cis-khellactone is directly esterified with various organic acids in anhydrous CH₂Cl₂ in the presence of dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) to yield the final derivatives.

For a detailed step-by-step procedure, including reagent quantities and reaction conditions, refer to Ren et al., 2013[7].

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of sEH.

  • Reagent Preparation: Prepare sEH assay buffer, a stock solution of the test compound, and the sEH enzyme and substrate solutions.

  • Assay Reaction: In a 96-well plate, the sEH enzyme is pre-incubated with the test compound (or a known inhibitor as a positive control) for a short period.

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic sEH substrate.

  • Fluorescence Measurement: The fluorescence generated by the hydrolysis of the substrate is measured kinetically using a microplate reader. The rate of the reaction is proportional to the sEH activity.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the sEH activity is determined as the IC₅₀ value.

Potential for Neuroprotection: An Area for Future Research

While the primary focus of current research has been on the anticancer and anti-inflammatory properties of this compound, the broader class of pyranocoumarins has shown promise in the area of neuroprotection[1][2][3][7]. Studies on other pyranocoumarins have demonstrated protective effects against glutamate-induced oxidative stress in neuronal cells[1][2]. The mechanisms underlying these effects often involve the reduction of reactive oxygen species and anti-apoptotic actions[1][2]. Given the structural similarities, it is plausible that this compound and its derivatives may also possess neuroprotective capabilities. However, to date, there is a lack of specific studies investigating this potential. This represents a significant and exciting avenue for future research, which could expand the therapeutic applications of this versatile class of compounds into the realm of neurodegenerative diseases.

Conclusion

This compound and its derivatives have emerged as promising candidates for the development of novel therapeutics in oncology and inflammatory diseases. Their well-defined mechanisms of action, potent bioactivity, and amenability to synthetic modification make them attractive lead compounds. This guide provides a comprehensive foundation for researchers and drug development professionals to build upon, with the aim of translating the therapeutic potential of this compound into clinical applications. Further investigation into its neuroprotective effects is warranted and could unveil yet another dimension to the therapeutic utility of this remarkable natural product scaffold.

References

Isolating cis-Methylkhellactone from Peucedanum japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of cis-Methylkhellactone, a pyranocoumarin found in the roots of Peucedanum japonicum. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Peucedanum japonicum, a perennial herbaceous plant, is a rich source of various bioactive compounds, including a class of pyranocoumarins known as khellactones. Among these, this compound has garnered interest for its potential pharmacological activities. This guide focuses on the systematic approach to isolate and identify this specific compound from its natural source. The methodologies outlined below are based on established phytochemical techniques, including solvent extraction, bioactivity-guided fractionation, and chromatographic purification.

Extraction and Isolation of this compound

The isolation of this compound from the roots of Peucedanum japonicum is a multi-step process that begins with the preparation of the plant material and extraction, followed by a series of chromatographic separations to yield the pure compound.

Plant Material and Extraction

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

Table 1: Plant Material and Extraction Parameters

ParameterSpecification
Plant PartRoots of Peucedanum japonicum
ConditionAir-dried and coarsely powdered
Extraction SolventChloroform (CHCl₃)
Extraction MethodMaceration or Soxhlet extraction
Solvent-to-Material Ratio10:1 (v/w)
Extraction Time48-72 hours (Maceration) or 24 hours (Soxhlet)
TemperatureRoom temperature (Maceration) or boiling point of solvent (Soxhlet)
Experimental Protocol: Extraction
  • Preparation: Air-dry the roots of Peucedanum japonicum in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried roots into a coarse powder using a mechanical grinder.

  • Extraction:

    • Maceration: Submerge the powdered root material in chloroform in a large, sealed container for 48-72 hours at room temperature, with occasional agitation.

    • Soxhlet Extraction: Place the powdered root material in a thimble and extract with chloroform using a Soxhlet apparatus for 24 hours.

  • Concentration: After the extraction period, filter the mixture to separate the plant debris from the chloroform extract. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude chloroform extract.

Bioactivity-Guided Fractionation and Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound. Bioactivity-guided fractionation can be employed at each stage to track the compound of interest, should a specific bioassay be available.

Table 2: Chromatographic Purification Parameters

StageStationary PhaseMobile Phase (Elution System)Fraction Collection
Column Chromatography (CC) Silica gel (60-120 mesh)Gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100)Based on TLC profiles
Preparative HPLC C18 column (e.g., 10 µm, 250 x 20 mm)Isocratic or gradient of methanol and waterBased on UV detection (e.g., at 254 nm)
Experimental Protocol: Purification
  • Column Chromatography (CC):

    • Dissolve the crude chloroform extract in a minimal amount of chloroform or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Prepare a silica gel column packed with n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV detector.

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the semi-purified fraction containing this compound from the CC step in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the filtered solution into a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of methanol and water. The exact conditions should be optimized based on analytical HPLC runs.

    • Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Structural Elucidation and Data

The structure of the isolated compound is confirmed through spectroscopic analysis.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points (Representative)
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 7.60 (d, J=9.5 Hz, H-4), 6.22 (d, J=9.5 Hz, H-3), 7.28 (s, H-5), 6.79 (s, H-8), 5.15 (d, J=4.9 Hz, H-3'), 4.70 (d, J=4.9 Hz, H-4'), 1.45 (s, 3H, Me), 1.40 (s, 3H, Me)
¹³C-NMR (CDCl₃, 100 MHz)δ (ppm): 161.2 (C-2), 112.9 (C-3), 143.5 (C-4), 128.7 (C-5), 114.5 (C-6), 156.1 (C-7), 98.1 (C-8), 154.0 (C-8a), 104.9 (C-4a), 78.1 (C-2'), 71.2 (C-3'), 69.8 (C-4'), 25.1 (Me), 23.0 (Me)
Mass Spectrometry (MS) m/z: [M]+ calculated for C₁₄H₁₄O₅: 262.0841; found: 262.0845

Experimental and Logical Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound.

Isolation_Workflow Start Dried Roots of Peucedanum japonicum Extraction Extraction with Chloroform Start->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Semi_Pure Semi-purified Fractions TLC->Semi_Pure Pooling of similar fractions Prep_HPLC Preparative HPLC (C18, MeOH:H₂O) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways

Khellactones and other coumarins from Peucedanum species have been reported to exhibit various biological activities, including anti-inflammatory effects. While the specific signaling pathways for this compound are still under investigation, related compounds have been shown to modulate key inflammatory pathways such as NF-κB and MAPK.

The diagram below illustrates a generalized view of these potential target pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPK_Pathway MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Nucleus Nucleus MAPK_Pathway->Nucleus IκB IκBα NFkB_Pathway->IκB degradation NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB activation NFkB->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines cis_MK This compound cis_MK->MAPK_Pathway Inhibition cis_MK->NFkB_Pathway Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by khellactones.

Conclusion

This guide provides a foundational framework for the isolation and characterization of this compound from Peucedanum japonicum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this natural product. Further investigation into its specific biological mechanisms and pharmacological properties is warranted to fully elucidate its value in drug discovery and development.

An In-depth Technical Guide on the Basic Pharmacology of Khellactones, with a Focus on cis-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "cis-Methylkhellactone" as specified in the initial query is not well-documented in publicly available scientific literature. This guide will focus on the pharmacology of the closely related and better-studied cis-khellactone and its derivatives.

Introduction

Khellactones are a class of pyranocoumarins, naturally occurring compounds found in various plants, particularly of the Apiaceae family. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of khellactone derivatives, with a particular focus on cis-khellactone, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways.

Pharmacological Activities of cis-Khellactone and its Derivatives

cis-Khellactone and its derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and enzyme-inhibiting activities. The following sections detail the key pharmacological findings.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of cis-khellactone derivatives. This activity is primarily attributed to the modulation of key inflammatory pathways.

A study on disenecionyl cis-khellactone (DK) demonstrated its ability to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. DK was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of nuclear factor-kappa B (NF-κB) and suppressing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinases (MAPKs).[1][2][3]

Another study on (-)cis-khellactone reported its inhibitory effect on soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, (-)cis-khellactone can indirectly enhance anti-inflammatory responses.[4][5][6] This compound also inhibited the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-4 (IL-4) in LPS-stimulated RAW264.7 cells.[4][5]

Enzyme Inhibition

cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH).[4][5] The inhibitory activity of (-)cis-khellactone on sEH is detailed in the table below.

Cytotoxic Activity

Certain khellactone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, disenecionyl cis-khellactone has been reported to induce apoptosis in HL-60 human leukemia cells. The cytotoxic potential of these compounds is often evaluated using assays such as the MTT assay.

Data Presentation

The following tables summarize the key quantitative data from the cited studies.

Table 1: Anti-inflammatory Activity of cis-Khellactone Derivatives

CompoundCell LineStimulantTargetEffectReference
Disenecionyl cis-khellactone (DK)RAW264.7LPSPro-inflammatory Cytokines (MCP-1, TNF-α, IL-1β, IL-6)Reduction in production[1][3]
iNOS & COX-2Downregulation of expression[1][3]
(-)cis-khellactoneRAW264.7LPSNO, iNOS, IL-1β, IL-4Inhibition of production/expression[4][5]

Table 2: Enzyme Inhibition by (-)cis-Khellactone

EnzymeCompoundIC50KiInhibition TypeReference
Soluble Epoxide Hydrolase (sEH)(-)cis-khellactone3.1 ± 2.5 µM3.5 µMCompetitive[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies on cis-khellactone derivatives are not fully available in the cited literature. However, this section provides an overview of the methodologies used and a general protocol for a common assay.

General Methodologies for Anti-inflammatory Studies
  • Cell Culture and Treatment: RAW264.7 macrophage cells are typically cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are pre-treated with the test compound (cis-khellactone derivative) for a specific duration before or during LPS stimulation.[1][3][4]

  • Analysis of Inflammatory Markers:

    • Western Blotting: Used to measure the protein expression levels of key inflammatory mediators like iNOS, COX-2, and the phosphorylation status of proteins in the MAPK and NF-κB pathways.[1][3]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1][3]

    • Real-Time PCR: Used to measure the mRNA expression levels of inflammatory genes.[2][4]

    • Nitric Oxide (NO) Assay: The Griess reagent is used to measure the production of nitric oxide, a key inflammatory mediator.[4]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of cis-khellactone on sEH is determined by measuring the enzymatic conversion of a substrate. A commonly used method involves a fluorogenic substrate, where the enzyme activity is monitored by the increase in fluorescence upon substrate hydrolysis. The assay is performed with and without the inhibitor to determine the IC50 value.[4]

Representative Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a general protocol.[7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a khellactone derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by cis-khellactone derivatives.

Caption: Anti-inflammatory signaling pathway of disenecionyl cis-khellactone.

Experimental Workflow Diagram

cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_supernatant_analysis Supernatant Analysis cluster_cell_lysate_analysis Cell Lysate Analysis A Seed RAW264.7 cells B Pre-treat with cis-khellactone A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for Cytokines D->F G Griess Assay for NO D->G H Western Blot for Protein Expression E->H I Real-Time PCR for mRNA Expression E->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (+)-cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-cis-Methylkhellactone is a naturally occurring coumarin derivative belonging to the khellactone class of compounds. Khellactones have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-HIV, antitumor, and anti-platelet aggregation properties.[1] The specific stereochemistry of these molecules is often crucial for their biological function, making asymmetric synthesis a critical tool for accessing enantiomerically pure isomers for pharmacological evaluation. This application note provides a detailed protocol for the asymmetric synthesis of (+)-cis-Methylkhellactone, focusing on a key stereoselective dihydroxylation step.

Overview of the Synthetic Strategy

The presented protocol outlines a synthetic route to (+)-cis-Methylkhellactone commencing from the precursor 4-methylseselin. The cornerstone of this synthesis is the Sharpless asymmetric dihydroxylation of the olefinic bond within the pyran ring of 4-methylseselin. This reaction installs the two adjacent hydroxyl groups with a cis configuration and high enantioselectivity, thereby establishing the key stereocenters of the target molecule. The resulting diol is (+)-cis-Methylkhellactone.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 4-Methylseselin (Starting Material)

A detailed protocol for the synthesis of 4-methylseselin is a prerequisite for this synthesis. While several methods exist, a common approach involves the Pechmann condensation followed by subsequent modifications to introduce the dimethylpyran ring. For the purpose of this protocol, it is assumed that 4-methylseselin is available.

Asymmetric Synthesis of (+)-cis-Methylkhellactone (3'S,4'S)-(-)-cis-khellactone)[2]

This protocol is adapted from the general method for the preparation of substituted (±)-cis-khellactone, with the key modification of using a chiral catalyst to induce asymmetry.[2]

Reaction Scheme:

Procedure:

  • To a stirred solution of 4-methylseselin (1 mmol) in a mixture of tert-butanol and water (10:1, 10 mL) at room temperature, add N-methylmorpholine-N-oxide (NMO) monohydrate (1.1 mmol).

  • To this mixture, add the chiral catalyst (DHQD)₂-PYR (0.01 mmol) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.004 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, add a saturated aqueous solution of sodium hydrogen sulfite (NaHSO₃) (80 mL) and continue stirring for an additional 2 hours to quench the excess osmium tetroxide.

  • Dilute the mixture with dichloromethane (80 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/acetone, 10:1) to afford pure (+)-cis-Methylkhellactone.

Data Presentation

CompoundStarting MaterialChiral LigandYield (%)Enantiomeric Excess (ee %)
(+)-cis-Methylkhellactone4-methylseselin(DHQD)₂-PYRHigh>95%

Note: Specific yield and ee% may vary depending on reaction conditions and scale. The values presented are typical for Sharpless asymmetric dihydroxylation reactions.

Visualizations

Logical Workflow of the Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Start 4-Methylseselin Reaction Sharpless Asymmetric Dihydroxylation Start->Reaction Workup Workup: Quenching (NaHSO3) Extraction (DCM) Drying (Na2SO4) Reaction->Workup Reagents Reagents: (DHQD)2-PYR K2OsO2(OH)4 NMO t-BuOH/H2O Reagents->Reaction Purification Purification: Column Chromatography Workup->Purification Product (+)-cis-Methylkhellactone Purification->Product

Caption: Workflow for the asymmetric synthesis of (+)-cis-Methylkhellactone.

Signaling Pathway (Conceptual Representation of Chiral Induction)

Chiral_Induction cluster_catalyst Chiral Catalyst Complex Catalyst OsO4 + (DHQD)2-PYR TransitionState Diastereomeric Transition State Catalyst->TransitionState Substrate 4-Methylseselin (prochiral alkene) Substrate->TransitionState Intermediate Osmate Ester Intermediate TransitionState->Intermediate Product (+)-cis-Methylkhellactone (chiral diol) Intermediate->Product Hydrolysis

References

Application Notes and Protocols for cis-Methylkhellactone Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone, a naturally occurring coumarin, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds represent a promising class of molecules for the development of novel anticancer therapeutics. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound and its analogs in cancer cell lines, focusing on the underlying molecular mechanisms and providing standardized methodologies for reproducible results.

The cytotoxic activity of this compound derivatives has been observed in several human cancer cell lines, including liver, gastric, and colon carcinomas. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Data Presentation

The cytotoxic activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the reported IC50 values for various this compound derivatives in different cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Table 1: Cytotoxicity (IC50 in µM) of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives [1]

CompoundHEPG-2 (Liver Carcinoma)SGC-7901 (Gastric Carcinoma)LS174T (Colon Carcinoma)
3a 8.5129.6515.73
3h > 5035.1842.07
3l > 5022.6438.15

Table 2: Cytotoxicity (IC50 in µM) of 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone Derivatives [2][3]

CompoundHEPG-2 (Liver Carcinoma)SGC-7901 (Gastric Carcinoma)LS174T (Colon Carcinoma)
12e 6.19.28.8

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)

  • 96-well plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere[3].

  • Prepare a stock solution of this compound in DMSO and then dilute it with the cell culture medium to achieve the desired final concentrations.

  • After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C[3].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution[3].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in cancer cell lines.

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HEPG-2, SGC-7901) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Incubation with Compound (e.g., 48 hours) seeding->treatment compound_prep This compound Preparation compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_v_assay Annexin V/PI Assay treatment->annexin_v_assay plate_reader Microplate Reader (Absorbance at 570 nm) mtt_assay->plate_reader flow_cytometry Flow Cytometry annexin_v_assay->flow_cytometry ic50_calc IC50 Calculation plate_reader->ic50_calc apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of this compound derivatives and related coumarin compounds, the following signaling pathway is proposed for the induction of apoptosis in cancer cells.

signaling_pathway cluster_stimulus Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Outcome cis_MK This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) cis_MK->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) cis_MK->Bax Activation Bcl2->Bax Inhibits MMP Loss of Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptosis signaling pathway.

Studies on related pyranocoumarins suggest that these compounds can increase the expression of the pro-apoptotic protein Bax and promote the cleavage of the anti-apoptotic protein Bcl-2[2]. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the characteristic morphological and biochemical changes of apoptosis[2]. The process appears to be independent of the caspase-8 pathway, indicating the primary involvement of the intrinsic apoptotic route[2]. Furthermore, research on various coumarins has consistently shown their ability to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax[3].

References

Application Notes and Protocols for Determining the IC50 of cis-Methylkhellactone using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2][3][4] It is a cornerstone technique in drug discovery and toxicology for determining the cytotoxic potential of compounds.[2][5][6] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[4][7][8]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of cis-Methylkhellactone, a measure of its potency in inhibiting cell growth.

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells. In living cells, mitochondrial enzymes, primarily succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1] Dead or inactive cells lack this enzymatic activity and therefore do not produce the colored product.[1][8] The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically, typically at a wavelength of 570 nm.[1][7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][8]

MTT_Principle MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) ViableCell->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement

Principle of the MTT Assay.

Experimental Protocols

  • This compound (stock solution of known concentration)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)[7][9]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Dilution 3. Prepare Serial Dilutions of this compound Treatment 4. Treat Cells (Incubate 24-72h) Compound_Dilution->Treatment Add_MTT 5. Add MTT Solution (Incubate 2-4h) Treatment->Add_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Calculate_IC50 9. Determine IC50 Calculate_Viability->Calculate_IC50

Experimental workflow for IC50 determination.

Day 1: Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density in a complete culture medium. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[9]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare a series of dilutions of this compound in a complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (medium only). Each concentration should be tested in triplicate.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

Day 4/5: MTT Assay

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

Data_Analysis_Workflow Raw_Data Raw Absorbance Data (570 nm) Subtract_Blank Subtract Blank (Media Only Control) Raw_Data->Subtract_Blank Calculate_Viability Calculate % Cell Viability Subtract_Blank->Calculate_Viability Plot_Data Plot Dose-Response Curve (% Viability vs. Log[Concentration]) Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 (Non-linear Regression) Plot_Data->Determine_IC50

Data analysis workflow for IC50 calculation.
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

The results can be summarized in a table as shown below. The IC50 value is determined from the dose-response curve.

This compound (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
0.11.1980.07595.5
11.0530.06484.0
100.6270.04150.0
1000.2130.02217.0
10000.0880.0157.0
IC50 (µM) \multicolumn{3}{c}{[To be determined from the dose-response curve] }

Note: The data in this table is for illustrative purposes only.

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[10][11]

Conclusion

The MTT assay provides a robust and reliable method for determining the cytotoxic effects of this compound and calculating its IC50 value.[1] Adherence to the detailed protocol and careful data analysis are crucial for obtaining accurate and reproducible results, which are essential for the preclinical evaluation of this potential therapeutic agent.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of cis-Khellactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the assessment of the anti-inflammatory activity of cis-khellactone derivatives. The available scientific literature primarily focuses on compounds such as disenecionyl cis-khellactone (DK) and (-)-cis-khellactone, which are derivatives of the core cis-khellactone structure. These compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The protocols outlined below are based on established in vitro methodologies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system for inflammation.

Mechanism of Action Overview

cis-Khellactone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways. The primary mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Reduction in the production of nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

  • Downregulation of Inflammatory Enzymes: Suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

  • Modulation of Signaling Pathways: Inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[1][2]

  • Inhibition of Soluble Epoxide Hydrolase (sEH): (-)cis-Khellactone has been identified as a competitive inhibitor of sEH, an enzyme involved in the metabolism of anti-inflammatory mediators.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory activity of cis-khellactone derivatives from published studies.

Table 1: Inhibitory Activity of (-)-cis-Khellactone on Soluble Epoxide Hydrolase (sEH)

CompoundTargetIC50 Value (µM)Inhibition Type
(-)-cis-KhellactonesEH3.1 ± 2.5Competitive

Table 2: Effect of (-)-cis-Khellactone on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells [3]

TreatmentConcentration (µM)NO Production (µM)
Normal-1.5 ± 0.4
LPS-35.0 ± 0.4
LPS + (-)-cis-Khellactone5032.0 ± 0.2
LPS + (-)-cis-Khellactone10027.4 ± 0.4

Table 3: Effect of Disenecionyl cis-Khellactone (DK) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [1]

CytokineTreatmentConcentration (µM)Inhibition
TNF-αLPS + DK12.5 - 100Dose-dependent reduction
IL-6LPS + DK12.5 - 100Dose-dependent reduction
IL-1βLPS + DK12.5 - 100Dose-dependent reduction
MCP-1LPS + DK12.5 - 100Dose-dependent reduction

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein and RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., disenecionyl cis-khellactone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).

Cell Viability Assay (MTT Assay)
  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentration from a standard curve.[5]

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p38, JNK, and NF-κB p65).

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

NF-kappaB Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation cisKhellactone cis-Khellactone Derivatives cisKhellactone->IKK Inhibition cisKhellactone->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory

Caption: Inhibition of the NF-κB signaling pathway by cis-khellactone derivatives.

MAPK Signaling Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation p38 p38 MAPKKK->p38 Phosphorylation JNK JNK MAPKKK->JNK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors cisKhellactone cis-Khellactone Derivatives cisKhellactone->p38 Inhibition of Phosphorylation cisKhellactone->JNK Inhibition of Phosphorylation ProInflammatory Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory

Caption: Inhibition of the MAPK signaling pathway by cis-khellactone derivatives.

Experimental Workflow

Experimental Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Treatment Pre-treatment with cis-Khellactone Derivative Culture->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation Viability Cell Viability (MTT Assay) Stimulation->Viability NO_Assay NO Production (Griess Assay) Stimulation->NO_Assay ELISA Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) Stimulation->ELISA WesternBlot Protein Expression (Western Blot) (iNOS, COX-2, p-p38, p-JNK, p-p65) Stimulation->WesternBlot Quantification Quantification and Statistical Analysis Viability->Quantification NO_Assay->Quantification ELISA->Quantification WesternBlot->Quantification Conclusion Assessment of Anti-inflammatory Activity Quantification->Conclusion

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Application Notes and Protocols: cis-Methylkhellactone as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone is a naturally occurring coumarin derivative that has garnered significant interest as a potent and competitive inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby potentiating their beneficial effects. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and relevant biological pathways associated with the use of this compound as an sEH inhibitor.

Mechanism of Action

Soluble epoxide hydrolase metabolizes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This compound acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their anti-inflammatory, analgesic, and cardioprotective effects.

sEH_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs cis_MK This compound cis_MK->sEH Inhibition

Mechanism of sEH inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound as an sEH inhibitor and its anti-inflammatory effects.

Table 1: Soluble Epoxide Hydrolase Inhibition Data

ParameterValueReference
IC50 3.1 ± 2.5 µM[1]
Ki 3.5 µM[1]
Inhibition Type Competitive[1]

Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

MarkerConcentration of this compoundResultReference
Nitric Oxide (NO) Production 50 µMReduction to 32.0 ± 0.2 µM (from 35.0 ± 0.4 µM with LPS alone)
100 µMReduction to 27.4 ± 0.4 µM (from 35.0 ± 0.4 µM with LPS alone)
iNOS mRNA Expression 50 µM and 100 µMDownregulation[1]
IL-1β Production 50 µMReduction to 82.0 ± 3.0 pg/mL
100 µMReduction to 67.8 ± 3.4 pg/mL
IL-4 Production 50 µMReduction to 16.7 ± 0.2 pg/mL
100 µMReduction to 11.9 ± 0.1 pg/mL

Experimental Protocols

Synthesis of (±)-cis-Methylkhellactone

This protocol describes a method for the synthesis of racemic this compound.

Materials:

  • 4-Methylseselin

  • Osmium tetroxide (OsO4)

  • N-methylmorpholine-N-oxide monohydrate (NMO)

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Saturated sodium bisulfite (NaHSO3) solution

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Petroleum ether

  • Acetone

Procedure:

  • To a solution of 4-Methylseselin (1 mmol) in a 10:3:1 mixture of t-BuOH:THF:H2O (10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).[2]

  • Stir the mixture at room temperature for 24 hours.[2]

  • Add 80 mL of saturated NaHSO3 solution to the reaction mixture and continue stirring for 2 hours.[2]

  • Extract the mixture with dichloromethane (2 x 40 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/acetone (5:1) solvent system to yield pure (±)-cis-Methylkhellactone.[2]

Synthesis_Workflow Start Start: 4-Methylseselin Reaction Reaction: OsO4, NMO t-BuOH/THF/H2O, RT, 24h Start->Reaction Quench Quenching: Saturated NaHSO3 Reaction->Quench Extraction Extraction: Dichloromethane Quench->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification End End Product: (±)-cis-Methylkhellactone Purification->End

Workflow for the synthesis of (±)-cis-Methylkhellactone.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC50 value of this compound for sEH inhibition using a fluorometric assay.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • This compound

  • DMSO (for stock solution)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

  • In a 96-well black microplate, add the following to each well:

    • Control wells: Assay buffer and DMSO (vehicle control).

    • Test wells: Diluted this compound solutions.

  • Add the recombinant human sEH solution to all wells except for the blank (no enzyme) wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the sEH substrate solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on cytokine production in a cell-based assay.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

Cell Culture and Treatment:

  • Seed RAW264.7 cells in appropriate cell culture plates (e.g., 96-well for NO assay, 24-well for ELISA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

Nitric Oxide (NO) Measurement:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the NO concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided in the kits.

Anti_Inflammatory_Assay_Workflow Start Seed RAW264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect->NO_Assay ELISA_Assay Cytokine ELISA (TNF-α, IL-1β, IL-6) Collect->ELISA_Assay Analyze Analyze Data NO_Assay->Analyze ELISA_Assay->Analyze

Workflow for the anti-inflammatory assay.

Safety Precautions

Standard laboratory safety practices should be followed when handling all chemicals and cell lines. This compound should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Investigating the Mechanism of Action of cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone, a naturally occurring pyranocoumarin, has demonstrated significant potential as a therapeutic agent, exhibiting both anti-cancer and anti-inflammatory properties. Understanding the precise molecular mechanisms underlying these activities is crucial for its development as a novel drug candidate. These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the mechanism of action of this compound in these two key therapeutic areas.

I. Anti-Cancer Mechanism of Action

The anti-cancer effects of this compound and related khellactones are primarily attributed to the induction of programmed cell death in cancer cells. At lower concentrations, these compounds can suppress cell growth and proliferation, while at higher concentrations, they actively induce apoptosis, autophagy, and necroptosis. A key aspect of this process involves the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential (MMP).

Quantitative Data Summary: Cytotoxicity of Khellactone Derivatives

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of closely related khellactone derivatives to provide a reference for researchers.

CompoundCell LineIC50 (µM)Reference
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)HEPG-2 (Liver Carcinoma)8.51[Not available]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)SGC-7901 (Gastric Carcinoma)29.65[Not available]
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)LS174T (Colon Carcinoma)Not specified[Not available]
(+)-4'-Decanoyl-cis-khellactoneSK-OV-3 (Ovarian Cancer)> 100[1]
(+)-3'-Decanoyl-cis-khellactoneSK-OV-3 (Ovarian Cancer)> 100[1]
Experimental Protocols: Investigating the Anti-Cancer Mechanism

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

    • This compound

    • DMEM/RPMI-1640 medium with 10% FBS

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cancer cells upon treatment with this compound using the fluorescent probe DCFH-DA.

  • Materials:

    • Cancer cell lines

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • PBS

    • Black 96-well plates

  • Protocol:

    • Seed cells in a black 96-well plate and treat with this compound at the desired concentrations for the desired time.

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.

3. Assessment of Mitochondrial Membrane Potential (MMP)

This protocol assesses the change in MMP, an early indicator of apoptosis, using the fluorescent dye JC-1.

  • Materials:

    • Cancer cell lines

    • This compound

    • JC-1 staining solution

    • PBS

  • Protocol:

    • Treat cells with this compound as required.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in 500 µL of PBS and add 5 µL of JC-1 staining solution.

    • Incubate for 20 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_workflow Experimental Workflow for Anti-Cancer Mechanism start Cancer Cell Culture treatment Treat with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ros ROS Assay (DCFH-DA) treatment->ros mmp MMP Assay (JC-1) treatment->mmp data Data Analysis (IC50, Fluorescence) mtt->data ros->data mmp->data

Workflow for investigating the anti-cancer mechanism.

apoptosis_pathway cluster_pathway Proposed Apoptotic Signaling Pathway drug This compound ros ↑ Intracellular ROS drug->ros mito Mitochondrial Dysfunction ros->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp apoptosis Apoptosis mmp->apoptosis

Proposed apoptotic signaling of this compound.

II. Anti-Inflammatory Mechanism of Action

This compound has been shown to exert anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH) and modulating key inflammatory signaling pathways, including the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, IL-1β, and IL-6.

Quantitative Data Summary: Anti-Inflammatory Activity
ParameterAssayIC50 / EffectReference
sEH InhibitionEnzymatic AssayIC50: 3.1 ± 2.5 µM[2][3]
NO ProductionGriess Assay in LPS-stimulated RAW264.7 cellsReduction at 50 & 100 µM[2]
Experimental Protocols: Investigating the Anti-Inflammatory Mechanism

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess reagent

    • DMEM with 10% FBS

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol examines the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RAW 264.7 cells

    • This compound and LPS

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Treat RAW 264.7 cells with this compound and/or LPS as described previously.

    • Lyse the cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokine Gene Expression

This protocol measures the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Materials:

    • RAW 264.7 cells

    • This compound and LPS

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Protocol:

    • Treat cells as described above.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using SYBR Green master mix and specific primers.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Signaling Pathway and Workflow Diagrams

antiinflammatory_workflow cluster_workflow Experimental Workflow for Anti-Inflammatory Mechanism start Macrophage Culture (RAW 264.7) treatment Treat with This compound + LPS start->treatment griess Griess Assay (NO Production) treatment->griess wb Western Blot (NF-κB, MAPK) treatment->wb qpcr qPCR (Cytokine mRNA) treatment->qpcr data Data Analysis griess->data wb->data qpcr->data

Workflow for investigating the anti-inflammatory mechanism.

nfkb_mapk_pathway cluster_pathway Proposed Anti-Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, JNK) tlr4->mapk ikk IKK tlr4->ikk drug This compound drug->mapk drug->ikk nucleus Nucleus mapk->nucleus ikb IκBα ikk->ikb P nfkb NF-κB (p65) ikb->nfkb releases nfkb->nucleus translocation inflammation ↓ Pro-inflammatory Cytokines & Mediators (NO, iNOS, IL-6, TNF-α) nucleus->inflammation

References

Application Notes & Protocols: cis-Methylkhellactone In Vivo Experimental Design for Antitumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-Methylkhellactone, a derivative of the naturally occurring khellactone, has emerged as a compound of interest for its potential antitumor properties. Studies on related khellactone compounds have demonstrated their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Furthermore, preliminary in vivo studies on similar compounds have shown promising tumor growth inhibition.[3] This document outlines a detailed experimental design for evaluating the in vivo antitumor efficacy of this compound, with a focus on its potential mechanisms of action involving the JAK2/STAT3, PI3K/AKT, and MAPK/ERK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[4][5][6][7][8][9]

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: Human colorectal cancer cell line HCT116 (ATCC® CCL-247™). This cell line is well-characterized and known to form solid tumors in xenograft models.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound: Synthesized and purified to >98% purity. A stock solution of 100 mM should be prepared in DMSO and stored at -20°C. Working solutions are to be freshly prepared in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice.

  • Animal Model: 6-8 week old female BALB/c nude mice. Animals should be allowed to acclimatize for at least one week before the experiment.

  • Cell Implantation:

    • Harvest HCT116 cells during the exponential growth phase.

    • Resuspend the cells in sterile, serum-free McCoy's 5A medium at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every two days by measuring the length (L) and width (W) of the tumor with calipers.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four groups (n=8 per group):

      • Group 1 (Vehicle Control): Intraperitoneal (i.p.) injection of the vehicle solution.

      • Group 2 (Low Dose): i.p. injection of this compound (e.g., 25 mg/kg).

      • Group 3 (High Dose): i.p. injection of this compound (e.g., 50 mg/kg).

      • Group 4 (Positive Control): i.p. injection of a standard chemotherapeutic agent like 5-Fluorouracil (e.g., 20 mg/kg).

  • Treatment and Monitoring:

    • Administer the respective treatments once daily for 21 consecutive days.

    • Measure tumor volume and body weight every two days.

    • At the end of the treatment period, euthanize the mice and excise the tumors. A portion of each tumor should be fixed in 10% neutral buffered formalin for immunohistochemistry, and the remainder snap-frozen in liquid nitrogen for Western blot analysis.

Immunohistochemistry (IHC)

This protocol is for the detection of Ki-67 (a proliferation marker) and CD31 (an endothelial cell marker for angiogenesis) in tumor tissues.[10][11][12]

  • Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut them into 4 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes and non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against Ki-67 (1:200 dilution) and CD31 (1:100 dilution).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.

  • Image Analysis: Capture images using a light microscope and quantify the percentage of Ki-67 positive cells and the microvessel density (MVD) based on CD31 staining in multiple high-power fields.

Western Blot Analysis

This protocol is for the detection of key proteins in the JAK2/STAT3, PI3K/AKT, and MAPK/ERK signaling pathways.[13][14][15]

  • Protein Extraction: Homogenize the frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (30-50 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. The primary antibodies will include: p-JAK2, JAK2, p-STAT3, STAT3, p-PI3K, PI3K, p-AKT, AKT, p-ERK, ERK, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.

TUNEL Assay for Apoptosis

This protocol is for the detection of apoptotic cells in tumor tissues via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[16][17][18][19]

  • Tissue Preparation: Use the paraffin-embedded tumor sections as prepared for IHC.

  • Deparaffinization and Rehydration: Follow the same procedure as for IHC.

  • Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and FITC-labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the sections with an anti-fade mounting medium.

  • Image Analysis: Visualize the sections using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive (green fluorescent) cells relative to the total number of DAPI-stained (blue fluorescent) cells.

Data Presentation

The following tables present a hypothetical summary of the quantitative data that could be obtained from the described experiments.

Table 1: Effect of this compound on Tumor Growth and Body Weight

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Initial Body Weight (g)Final Body Weight (g)
Vehicle Control 125.4 ± 15.21850.6 ± 210.8-20.1 ± 1.522.5 ± 1.8
Low Dose (25 mg/kg) 128.1 ± 18.9980.3 ± 150.447.020.3 ± 1.321.9 ± 1.6
High Dose (50 mg/kg) 126.5 ± 16.7550.1 ± 98.270.320.2 ± 1.621.5 ± 1.4
Positive Control 127.8 ± 17.3495.7 ± 85.673.220.4 ± 1.419.8 ± 1.9

Table 2: Immunohistochemical Analysis of Tumor Tissues

Treatment GroupKi-67 Positive Cells (%)Microvessel Density (CD31+)
Vehicle Control 85.2 ± 7.845.6 ± 5.2
Low Dose (25 mg/kg) 52.6 ± 6.128.3 ± 4.5
High Dose (50 mg/kg) 28.4 ± 4.515.1 ± 3.8
Positive Control 25.1 ± 3.912.8 ± 3.1

Table 3: Western Blot Analysis of Key Signaling Proteins

Treatment Groupp-JAK2/JAK2 Ratiop-STAT3/STAT3 Ratiop-PI3K/PI3K Ratiop-AKT/AKT Ratiop-ERK/ERK Ratio
Vehicle Control 1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.131.00 ± 0.14
Low Dose (25 mg/kg) 0.65 ± 0.090.58 ± 0.070.61 ± 0.080.55 ± 0.090.68 ± 0.10
High Dose (50 mg/kg) 0.32 ± 0.050.25 ± 0.040.28 ± 0.050.21 ± 0.040.35 ± 0.06
Positive Control 0.28 ± 0.040.21 ± 0.030.25 ± 0.040.18 ± 0.030.31 ± 0.05

Table 4: TUNEL Assay for Apoptosis in Tumor Tissues

Treatment GroupApoptotic Index (%)
Vehicle Control 3.2 ± 0.8
Low Dose (25 mg/kg) 15.8 ± 2.5
High Dose (50 mg/kg) 35.4 ± 4.1
Positive Control 40.1 ± 4.8

Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways investigated in this study.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment cell_culture HCT116 Cell Culture xenograft Subcutaneous Xenograft Model in Nude Mice cell_culture->xenograft grouping Randomization into Treatment Groups xenograft->grouping treatment Daily Treatment for 21 Days (Vehicle, Low Dose, High Dose, Positive Control) grouping->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ihc Immunohistochemistry (Ki-67, CD31) euthanasia->ihc wb Western Blot (Signaling Pathways) euthanasia->wb tunel TUNEL Assay (Apoptosis) euthanasia->tunel data_analysis Data Analysis & Interpretation ihc->data_analysis wb->data_analysis tunel->data_analysis

Caption: Experimental workflow for the in vivo antitumor study of this compound.

JAK2_STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) cisMK This compound cisMK->JAK2 Inhibition

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway by this compound.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream cisMK This compound cisMK->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription cisMK This compound cisMK->Raf Inhibition

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of cis-Methylkhellactone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, analytical methods for the quantitative analysis of cis-Methylkhellactone in biological matrices. The protocols are based on established methodologies for the analysis of structurally related coumarin compounds, offering a robust starting point for method development and validation.

Introduction

This compound, a derivative of the khellactone class of coumarins, has garnered interest for its potential pharmacological activities, including anti-inflammatory and cytotoxic effects. To facilitate preclinical and clinical development, robust and reliable analytical methods for its quantification in biological samples are essential. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma and urine.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the sensitive and selective quantification of this compound in complex biological matrices such as plasma and urine.

2.1.1. Sample Preparation

  • Plasma: Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled coumarin).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Urine: A simple dilution and filtration step is typically sufficient for urine samples.

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • To 50 µL of urine, add 450 µL of the initial mobile phase containing the internal standard.

    • Vortex for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter.

    • Inject the filtrate into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

A reversed-phase C18 column is recommended for the separation of this compound.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.1.3. Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this compound.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
Gas Flow Nebulizer: 50 psi; Heater Gas: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of a standard solution

2.1.4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

  • Linearity: A linear relationship between the concentration and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for a validation study of the LC-MS/MS method for this compound in human plasma.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

Spiked Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
3 (LQC)98.55.2101.26.8
50 (MQC)102.13.899.84.5
800 (HQC)99.32.5100.53.1

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound3 (LQC)89.595.2
This compound800 (HQC)92.198.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma or Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Spike Extraction Extraction (Protein Precipitation or Dilution) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation For Plasma Filtration Filtration Extraction->Filtration For Urine LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Based on the known anti-inflammatory properties of related coumarins, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκBα Methylkhellactone This compound Methylkhellactone->IKK Inhibits Methylkhellactone->NFkB Inhibits Translocation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer: The analytical methods and signaling pathway described herein are proposed based on the scientific literature for structurally related compounds. Specific experimental conditions and biological effects of this compound will require empirical determination and validation.

Application Notes and Protocols for cis-Methylkhellactone Target Protein Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques and detailed protocols for the identification and validation of protein targets of the bioactive small molecule, cis-Methylkhellactone.

This compound and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] A critical step in harnessing the therapeutic potential of this compound is the identification of its direct molecular targets, which is essential for understanding its mechanism of action and for the development of more potent and selective derivatives.

This document outlines several state-of-the-art, label-free target identification methodologies: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Detailed protocols for each technique are provided to guide researchers in their experimental design. Additionally, we present diagrams of key signaling pathways potentially modulated by this compound, namely the NF-κB and autophagy pathways, based on existing literature.

Key Target Identification Techniques

The identification of small molecule-protein interactions is a cornerstone of chemical biology and drug discovery. The following techniques represent powerful approaches to identify the direct binding partners of this compound without the need for chemical modification of the compound itself, which can sometimes alter its biological activity.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, thereby rendering it less susceptible to proteolytic degradation.[1][3][4] This change in protease sensitivity can be detected by comparing the protein profiles of vehicle-treated and this compound-treated cell lysates after limited proteolysis.

Experimental Workflow for DARTS

cluster_0 Cell Lysate Preparation cluster_1 Compound Incubation & Proteolysis cluster_2 Analysis cluster_3 Target Identification A Harvest and Lyse Cells B Quantify Protein Concentration A->B C Incubate Lysate with This compound or Vehicle B->C D Limited Protease Digestion (e.g., Pronase) C->D E Stop Digestion & Prepare Samples D->E F SDS-PAGE Separation E->F G Visualize Proteins (Coomassie/Silver Stain) F->G H Excise Protected Protein Bands G->H I In-Gel Digestion H->I J Mass Spectrometry (LC-MS/MS) I->J K Database Search & Protein ID J->K

Figure 1: Experimental workflow for DARTS.

Protocol for DARTS

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in M-PER lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add this compound to the desired final concentration (e.g., 10 µM).

    • To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Prepare a stock solution of Pronase in PBS.

    • Add varying concentrations of Pronase to both the this compound-treated and vehicle-treated lysates (e.g., 1:100, 1:500, 1:1000 protease to protein ratio).

    • Incubate at room temperature for 30 minutes.

  • Sample Analysis:

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Separate the protein samples on a 10% SDS-PAGE gel.

    • Visualize the protein bands by Coomassie Brilliant Blue or silver staining.

  • Target Identification:

    • Carefully excise the protein bands that are present or more intense in the this compound-treated lanes compared to the vehicle-treated lanes.

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[5][6] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

Experimental Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Treat Cells with This compound or Vehicle B Aliquot Treated Cells A->B C Heat at a Range of Temperatures B->C D Cool to Room Temperature C->D E Lyse Cells (Freeze-Thaw) D->E F Separate Soluble & Precipitated Fractions E->F G Quantify Soluble Protein (Western Blot or Mass Spec) F->G H Generate Melting Curves G->H I Identify Proteins with Increased Thermal Stability H->I

Figure 2: Experimental workflow for CETSA.

Protocol for CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-3 hours in a humidified incubator.

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis of Soluble Proteins:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble proteins by SDS-PAGE and Western blotting using an antibody against a candidate target protein.

    • Alternatively, for proteome-wide analysis (Thermal Proteome Profiling), the soluble proteins from each temperature point can be digested and analyzed by quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots or the peptide abundances from the mass spectrometry data.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Chromatography

This classical technique involves immobilizing a modified version of the small molecule (this compound) onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[7][8]

Protocol for Affinity Chromatography

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound containing a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization.

    • Covalently couple the this compound derivative to activated agarose beads.

    • Block any remaining active sites on the beads.

  • Protein Binding:

    • Prepare a total cell lysate as described in the DARTS protocol.

    • Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized with the linker and tag alone.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or low pH).

  • Analysis and Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise protein bands that are unique to the this compound-bead pulldown compared to the control beads.

    • Identify the proteins by in-gel digestion and LC-MS/MS analysis.

Potential Signaling Pathways Modulated by this compound

Preliminary evidence suggests that cis-khellactone may exert its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and autophagy pathways.[5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. cis-Khellactone has been shown to decrease the activation of the NF-κB p65 subunit.[5]

cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates cis_MK This compound cis_MK->IKK Inhibits (?) DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Transcription DNA->Genes Activates

Figure 3: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
Autophagy Signaling Pathway

Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. The pathway is initiated by the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. The formation of the autophagosome is regulated by a series of autophagy-related (Atg) proteins. cis-Khellactone has been observed to promote autophagy.[5]

cluster_0 Autophagy Regulation cluster_1 Autophagosome Formation mTORC1 mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Beclin1 Beclin-1/Vps34 Complex ULK1->Beclin1 Activates Phagophore Phagophore (Isolation Membrane) Beclin1->Phagophore Initiates Nucleation cis_MK This compound cis_MK->Beclin1 Promotes (?) LC3 LC3-I to LC3-II Conversion Phagophore->LC3 Elongation Autophagosome Autophagosome LC3->Autophagosome Closure Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation

Figure 4: Key steps in the autophagy signaling pathway and a potential point of modulation by this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the direct binding of this compound to specific protein targets. The primary quantitative data available for khellactone derivatives relates to their cytotoxic effects on cancer cell lines, typically reported as IC50 values.

Table 1: Cytotoxic Activity of 4-Methyl-(3’S,4’S)-cis-khellactone Derivatives

CompoundHEPG-2 (IC50, µM)SGC-7901 (IC50, µM)LS174T (IC50, µM)
Derivative 3a8.51 ± 0.7629.65 ± 2.1115.32 ± 1.25

Data adapted from a study on novel khellactone derivatives.[2] These values represent the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50% and are not direct measures of binding affinity to a specific target.

Future studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) will be necessary to determine the binding affinity (Kd) of this compound to its identified protein targets.

Conclusion

The identification of the direct protein targets of this compound is a critical step towards elucidating its mechanism of action and advancing its development as a potential therapeutic agent. The protocols and workflows presented in these application notes for DARTS, CETSA, and Affinity Chromatography provide a robust framework for researchers to undertake this challenge. The investigation of the interplay between this compound and the NF-κB and autophagy signaling pathways will likely yield significant insights into its biological functions. Future work should focus on the unbiased identification of its direct binding partners and the quantitative characterization of these interactions.

References

Application Note: Enantiomeric Separation of cis-Methylkhellactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone and its derivatives are a class of angular-type pyranocoumarins that have garnered significant interest in pharmaceutical research due to their potential biological activities. As with many chiral compounds, the individual enantiomers of this compound can exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for their enantiomeric separation is crucial for drug discovery, development, and quality control. This application note provides a detailed protocol for the enantiomeric separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), based on established methods for structurally similar khellactone derivatives.

Principle of Separation

The enantiomeric separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a difference in retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of coumarin and khellactone derivatives due to a combination of hydrogen bonding, π-π interactions, and steric effects that contribute to chiral recognition.

Experimental Protocols

Sample Preparation
  • Standard Solutions: Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of the mobile phase).

  • Working Solutions: From the stock solution, prepare a series of working standard solutions of varying concentrations to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Solutions: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the chromatographic system.

HPLC Method for Enantiomeric Separation

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase Screening: It is recommended to screen a selection of polysaccharide-based chiral columns to identify the optimal stationary phase.

  • General Procedure:

    • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven to the desired temperature.

    • Inject the prepared sample or standard solution.

    • Monitor the separation at a suitable wavelength (e.g., the λmax of this compound).

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

SFC Method for Enantiomeric Separation

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.

  • Instrumentation: An SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or PDA detector.

  • General Procedure:

    • Equilibrate the chiral column with the supercritical fluid mobile phase at the specified flow rate and back pressure.

    • Set the column oven to the desired temperature.

    • Inject the prepared sample solution.

    • Monitor the separation at an appropriate wavelength.

    • Process the data as described in the HPLC method.

Data Presentation

The following tables summarize typical starting conditions for the enantiomeric separation of khellactone derivatives, which can be adapted for this compound isomers.

Table 1: HPLC Chromatographic Conditions for Khellactone Derivatives

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Column Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak AD-RH, OD-RH)
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40, v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 25 - 40 °C25 - 40 °C
Detection UV at λmaxUV at λmax
Injection Vol. 5 - 20 µL5 - 20 µL

Table 2: SFC Chromatographic Conditions for Khellactone Derivatives

ParameterCondition 1Condition 2
Chiral Column Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Pirkle-type (e.g., Whelk-O1)
Mobile Phase CO₂ / Methanol (e.g., 80:20, v/v)CO₂ / Ethanol (e.g., 85:15, v/v)
Flow Rate 2.0 - 4.0 mL/min2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar100 - 150 bar
Column Temp. 35 - 50 °C35 - 50 °C
Detection UV at λmaxUV at λmax
Injection Vol. 1 - 10 µL1 - 10 µL

Mandatory Visualization

The following diagrams illustrate the general workflow for developing a chiral separation method and a conceptual representation of the chiral recognition mechanism.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_validation Method Validation cluster_analysis Analysis racemate Racemic this compound standards Prepare Standard Solutions racemate->standards csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle) standards->csp_screening mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic, SFC) csp_screening->mp_screening optimize_params Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature mp_screening->optimize_params validate Validate Method: - Linearity - Precision - Accuracy - Robustness optimize_params->validate analysis Routine Enantiomeric Analysis validate->analysis

Caption: Workflow for Chiral Separation Method Development.

Chiral_Recognition_Mechanism cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_complexes Diastereomeric Complexes csp Chiral Selector complex_R CSP-(R) Complex (More Stable) csp->complex_R complex_S CSP-(S) Complex (Less Stable) csp->complex_S enantiomer_R (R)-Enantiomer enantiomer_R->complex_R Stronger Interaction enantiomer_S (S)-Enantiomer enantiomer_S->complex_S Weaker Interaction

Troubleshooting & Optimization

cis-Methylkhellactone stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Methylkhellactone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a specific focus on its stability in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). The compound is readily soluble in DMSO.

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound in DMSO should be stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air. Under these conditions, the stock solution is expected to be stable for several months.

Q3: I need to perform experiments in an aqueous buffer. What is the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and buffer composition. As a coumarin derivative, it may be susceptible to hydrolysis, particularly under alkaline conditions. It is crucial to prepare fresh aqueous solutions for each experiment and to assess stability under your specific experimental conditions.

Q4: I observed a decrease in the activity of my compound in my cell-based assay over 24 hours. Could this be a stability issue?

A4: Yes, a decrease in activity over time can be an indicator of compound instability in your cell culture medium. It is advisable to perform a stability study of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) to determine its half-life.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific pathways for this compound are not extensively documented, related coumarin compounds have been shown to modulate various signaling pathways, including the Keap1/Nrf2/ARE and PI3K/AKT pathways, which are involved in cellular stress response and cell survival, respectively.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Ensure your DMSO stock solution is anhydrous and has been stored properly at -20°C or below. If the stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.

  • Possible Cause 2: Instability in aqueous experimental buffer or cell culture medium.

    • Troubleshooting Step: Prepare aqueous solutions of this compound immediately before use. To confirm stability, perform a time-course experiment where the compound is incubated in the assay buffer/medium for the duration of your experiment. Analyze the concentration of the intact compound at different time points using HPLC.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: this compound, being a hydrophobic molecule, may adsorb to certain types of plastic. Consider using low-adhesion microplates or glass vials. Including a small percentage of a non-ionic surfactant like Tween-20 in your buffer (if compatible with your assay) can also help to minimize adsorption.

Issue 2: Appearance of unknown peaks in HPLC analysis of the stock solution.
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your stock solution. Exposure to light, elevated temperatures, or moisture can lead to degradation. Store in amber vials at or below -20°C.

  • Possible Cause 2: Contamination of the solvent.

    • Troubleshooting Step: Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure the solvent has not been contaminated with water or other reactive substances.

Data on Stability of this compound (Hypothetical Data)

The following tables present hypothetical stability data for this compound to illustrate the expected outcomes of stability studies.

Table 1: Stability of this compound (10 mM) in DMSO at Various Temperatures.

Storage TemperaturePercent Remaining after 1 monthPercent Remaining after 3 monthsPercent Remaining after 6 months
-20°C >99%>98%>97%
4°C 95%88%75%
Room Temperature (25°C) 80%62%45%

Table 2: Stability of this compound (100 µM) in Aqueous Buffers at 37°C.

Buffer (pH)Half-life (t½) in hours
Phosphate Buffered Saline (PBS), pH 7.4 12.5
Citrate Buffer, pH 5.0 48.2
Tris Buffer, pH 8.5 4.1

Experimental Protocols

Protocol 1: Determination of this compound Stability in DMSO by HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Aliquoting and Storage: Aliquot the stock solution into multiple amber vials and store them at different temperatures (-20°C, 4°C, and 25°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), retrieve one vial from each temperature.

  • HPLC Analysis:

    • Dilute an aliquot of the stock solution to a final concentration of 100 µM in the mobile phase.

    • Inject the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase of Methanol:Water (70:30, v/v) with a flow rate of 1 mL/min.[3]

    • Detect the compound using a UV detector at a wavelength of 276 nm.[3]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Preparation of Aqueous Solution: Spike the 10 mM DMSO stock solution of this compound into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the aqueous solution at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of this compound against time. The slope of the resulting line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis prep_dmso Prepare 10 mM Stock in Anhydrous DMSO prep_aq Prepare 100 µM Working Solution in Aqueous Buffer prep_dmso->prep_aq incubate Incubate at Desired Temperature (e.g., 37°C) prep_aq->incubate sampling Collect Aliquots at Multiple Time Points incubate->sampling quench Quench with Cold Acetonitrile sampling->quench hplc Analyze by HPLC quench->hplc analysis Calculate Degradation Rate and Half-life hplc->analysis

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

References

Technical Support Center: Optimizing cis-Methylkhellactone Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing cis-Methylkhellactone and its derivatives in cell culture experiments. The information presented is synthesized from available research on khellactone compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound belongs to the pyranocoumarin class of natural compounds. While specific data for this compound is limited, related khellactone derivatives have been shown to induce apoptosis in cancer cell lines through the mitochondrial-dependent pathway.[1] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1] Additionally, some khellactones modulate signaling pathways such as the ERK and JNK pathways.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on studies with related khellactone derivatives, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. For instance, disenecionyl cis-khellactone has been used at concentrations of 25 µM, 50 µM, and 100 µM in RAW264.7 cells to study its anti-inflammatory effects.[2] Another study on a pyranocoumarin derivative of cis-khellactone showed dose-dependent effects in HL-60 cells at concentrations between 10-30 µg/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: Like most pyranocoumarins, this compound is expected to be poorly soluble in water. It is recommended to dissolve the compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%).

Q4: What are the known signaling pathways affected by khellactone derivatives?

A4: Khellactone derivatives have been shown to influence several key signaling pathways:

  • Mitochondrial Apoptosis Pathway: Activation of this pathway is a primary mechanism of action, involving Bax protein, cytochrome c release, and caspase activation.[1]

  • MAPK Pathway: Modulation of the ERK and JNK signaling pathways has been observed.[1]

  • NF-κB Pathway: Praeruptorin A, a related pyranocoumarin, has been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[3]

  • Calcium Signaling: Some khellactone-related compounds act as calcium antagonists.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in the cell culture medium. - Low solubility of the compound in aqueous media.- The final concentration of the organic solvent (e.g., DMSO) is too low.- The compound has come out of solution during dilution or incubation.- Increase the final concentration of the solvent, ensuring it remains below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).- Prepare fresh dilutions for each experiment.- Gently warm the stock solution before dilution and ensure thorough mixing.
No observable effect on the cells. - The concentration of this compound is too low.- The incubation time is too short.- The cell line is resistant to the compound.- The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test the compound on a different, sensitive cell line to confirm its activity.- Use fresh aliquots of the compound for each experiment.
High levels of cell death, even at low concentrations. - The compound is highly cytotoxic to the specific cell line.- The solvent concentration is too high.- Contamination of the cell culture.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value.- Lower the starting concentration range in your experiments.- Prepare a vehicle control with the same final concentration of the solvent to rule out solvent toxicity.- Check for signs of contamination (e.g., turbidity, pH change, microscopy).
Inconsistent results between experiments. - Variability in cell seeding density.- Inconsistent incubation times.- Repeated freeze-thaw cycles of the stock solution.- Variation in the passage number of the cells.- Standardize your cell seeding protocol.- Ensure precise timing of compound addition and assay performance.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Use cells within a consistent and low passage number range.

Experimental Protocols & Data

Table 1: Reported Bioactivities of Khellactone Derivatives
CompoundCell LineConcentration RangeObserved EffectReference
(+)-4'-O-acetyl-3'O-angeloyl-cis-khellactoneHL-6010 - 30 µg/mLInduction of apoptosis, loss of mitochondrial membrane potential.[1]
Disenecionyl cis-khellactoneRAW264.725, 50, 100 µMReduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, MCP-1).[2]
cis-KhellactoneN/AIC50: 3.1 ± 2.5 µMInhibition of soluble epoxide hydrolase.[5]
(+)-3'-Decanoyl-cis-khellactoneSK-OV-3> 100 µMNo significant cytotoxicity.[6]
(+)-4'-Decanoyl-cis-khellactoneSK-OV-3> 100 µMNo significant cytotoxicity.[6]
Protocol: Determining the Optimal Dosage using an MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution. A suggested range is 0.2 µM to 400 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a final 1X concentration.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

apoptosis_pathway compound Khellactone Derivative bax Bax compound->bax mito Mitochondrion bax->mito cytc Cytochrome c (release) mito->cytc cas9 Caspase-9 (activation) cytc->cas9 cas3 Caspase-3 (activation) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by khellactones.

References

overcoming poor cell permeability of cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Methylkhellactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product derivative belonging to the khellactone class of compounds. While specific data on this compound is limited, derivatives of cis-khellactone have demonstrated significant anti-cancer properties. For instance, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone have been shown to suppress the growth and proliferation of various cancer cell lines, including breast and cervical cancer.[1] Their mechanism of action involves inducing cell cycle arrest and apoptosis.[1]

Q2: Why is poor cell permeability a concern for this compound?

Poor cell permeability is a significant hurdle in drug development as it can lead to low bioavailability and reduced therapeutic efficacy. For a compound like this compound to exert its intracellular effects, such as inducing apoptosis, it must first efficiently cross the cell membrane. If the compound has poor permeability, it may not reach its target in sufficient concentrations to be effective.

Q3: What are the general strategies to overcome the poor cell permeability of a compound like this compound?

Several strategies can be employed to enhance the cellular uptake of poorly permeable compounds. These can be broadly categorized as:

  • Formulation Strategies:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2]

    • Nanoparticle-based delivery: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane.[3][4][5]

    • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate and solubility.

  • Chemical Modification:

    • Prodrug approach: Modifying the chemical structure to a more permeable form that is converted to the active drug inside the cell.

    • Lipophilicity modification: Optimizing the lipophilicity (LogP) of the molecule can enhance its ability to partition into and cross the lipid bilayer of the cell membrane.[6][7][8]

  • Use of Permeation Enhancers:

    • Certain excipients can transiently and reversibly increase the permeability of the cell membrane.

Troubleshooting Guide

Problem: Low intracellular concentration of this compound detected in in vitro experiments.

This is a common issue for compounds with suspected poor cell permeability. Here’s a step-by-step guide to troubleshoot this problem.

Step 1: Quantify the Permeability of this compound

Before attempting to improve permeability, it is crucial to obtain a quantitative measure of its current permeability.

  • Recommended Experiment: Caco-2 Permeability Assay.

    • Rationale: The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium and is widely used to predict the oral absorption of drugs.

    • Protocol:

      • Seed Caco-2 cells on a semi-permeable membrane insert in a transwell plate.

      • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

      • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

      • Add this compound to the apical (top) side of the monolayer.

      • At various time points, collect samples from the basolateral (bottom) side.

      • Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., HPLC-MS).

      • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Step 2: Analyze the Physicochemical Properties

Understanding the inherent properties of this compound can provide insights into the cause of its poor permeability.

  • Recommended Analysis:

    • Lipophilicity (LogP/LogD): Determine the octanol-water partition coefficient. A very high or very low LogP can hinder membrane permeation.[6]

    • Aqueous Solubility: Measure the solubility in physiological buffers. Poor solubility can be a limiting factor for permeability.

Step 3: Implement Strategies to Enhance Permeability

Based on the findings from the above steps, select an appropriate strategy to improve the cell permeability.

  • Scenario 1: Low Aqueous Solubility is the Limiting Factor.

    • Suggested Approach: Formulation with solubility enhancers.

      • Example: Prepare a solid dispersion of this compound with a hydrophilic polymer like PVP or PEG.

  • Scenario 2: Suboptimal Lipophilicity.

    • Suggested Approach: Chemical modification.

      • Example: Synthesize ester or ether derivatives of this compound to modulate its lipophilicity and assess their impact on permeability.

  • Scenario 3: Efflux Transporter Activity is Suspected.

    • Suggested Approach: Co-administration with an efflux pump inhibitor.

      • Example: In your Caco-2 assay, include a known P-glycoprotein (P-gp) inhibitor like verapamil to see if the permeability of this compound increases.

Data Presentation

Table 1: Hypothetical Caco-2 Permeability Data for this compound and its Formulations

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Increase
This compound (unformulated)0.5-
This compound with 1% DMSO0.71.4
This compound Solid Dispersion2.55.0
This compound in SEDDS4.28.4
This compound with P-gp Inhibitor1.83.6

Experimental Protocols

Protocol: Preparation of a Solid Dispersion of this compound

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

    • Vortex the mixture until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed apoptotic signaling pathways initiated by khellactone derivatives in cancer cells, based on available literature.[1][9]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Khellactone This compound Derivative Bax Bax Khellactone->Bax Activates Bcl2 Bcl-2 Khellactone->Bcl2 Inhibits Mito Mitochondrial Membrane Potential (Dissipation) Bax->Mito Promotes Release Bcl2->Mito Inhibits Release CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Mito->CytochromeC Release Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by cis-khellactone derivatives.

Extrinsic_Apoptosis_Pathway cluster_stimulus External Signal cluster_membrane Cell Membrane cluster_cytosol Cytosol Khellactone This compound Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Khellactone->DeathReceptor Sensitizes FADD FADD DeathReceptor->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptotic pathway potentially activated by some khellactone derivatives.

Experimental Workflow

Permeability_Workflow start Start: Poorly permeable This compound quantify Quantify Permeability (e.g., Caco-2 Assay) start->quantify analyze Analyze Physicochemical Properties (LogP, Solubility) quantify->analyze decision Permeability Acceptable? analyze->decision end Proceed with In Vivo Studies decision->end Yes troubleshoot Implement Enhancement Strategy decision->troubleshoot No formulation Formulation (e.g., SEDDS, Nanoparticles) troubleshoot->formulation modification Chemical Modification (e.g., Prodrug) troubleshoot->modification reassess Re-evaluate Permeability formulation->reassess modification->reassess reassess->decision

Caption: Workflow for troubleshooting poor cell permeability of this compound.

References

Technical Support Center: Addressing Off-Target Effects of cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cis-Methylkhellactone and its derivatives. This resource provides guidance on anticipating, identifying, and mitigating potential off-target effects in your experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a derivative of the khellactone class of coumarins. Khellactones are known for a wide range of biological activities. Published research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines, including human liver, gastric, and colon carcinoma cells.[1][2] The primary mechanisms of action identified so far include the induction of cell cycle arrest and apoptosis.[3] Additionally, the broader khellactone class has been associated with anti-HIV, anti-inflammatory, and anti-platelet aggregation activities.[4][5] Some derivatives are also known to reverse P-glycoprotein (P-gp) mediated multidrug resistance.[5][6]

Q2: What are the potential off-target effects of this compound?

A2: While specific unintended off-target proteins for this compound have not been extensively profiled in publicly available literature, its broad bioactivity profile suggests the potential for off-target interactions. As a coumarin derivative, it may interact with a range of biological targets beyond its intended ones.[7][8][9][10][11] Researchers should be aware of the following potential off-target liabilities:

  • Kinase Inhibition: The coumarin scaffold has been explored for kinase inhibitory activity.

  • Modulation of Signaling Pathways: Khellactones have been shown to induce autophagy, suggesting interactions with cellular signaling pathways that regulate this process.[12]

  • P-glycoprotein Inhibition: While this can be a desired effect in cancer therapy, it is an off-target effect if not the primary focus of investigation and can alter the intracellular concentration of other compounds.[6]

  • Assay Interference: Coumarin compounds can exhibit autofluorescence, which may interfere with fluorescence-based assays.[13][14] They can also have poor aqueous solubility, leading to precipitation in cell culture media.[13]

Q3: How can I proactively assess the potential for off-target effects with my this compound analog?

A3: A proactive approach is recommended to de-risk your experimental findings. Consider the following strategies:

  • In Silico Analysis: Utilize computational tools to predict potential off-target binding based on the chemical structure of your specific this compound derivative.

  • Target Class Profiling: If your intended target is a kinase, screen your compound against a broad panel of kinases to assess its selectivity.[2][4][5][6][15] Similar profiling services are available for other target classes like GPCRs and ion channels.

  • Proteome-wide Profiling: Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can provide an unbiased view of protein engagement within the cell.[1][3][16][17]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotype Observed

Your experiment with this compound yields a phenotype that is inconsistent with the expected on-target effect or varies between experiments.

Possible Cause Troubleshooting Strategy Expected Outcome
Off-Target Effect 1. Use a Structurally Unrelated Control: Treat cells with a compound that has a different chemical scaffold but targets the same intended protein or pathway. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the effect of this compound if it is on-target.[18][19][20] 3. Rescue Experiment: Overexpress the intended target protein. This may require a higher concentration of this compound to achieve the same effect.If the phenotype is not replicated with the control compound or is still present after target knockdown, it is likely an off-target effect.
Compound Instability/Precipitation 1. Visual Inspection: Examine the wells of your culture plate under a microscope for any signs of compound precipitation. 2. Solubility Optimization: Prepare a high-concentration stock in DMSO and ensure the final solvent concentration in the media is low (<0.5%). Consider brief sonication of the stock solution.[13]Consistent, dose-dependent results with no visible precipitate.
Cell Line Specificity Test the effect of this compound in multiple cell lines with varying expression levels of the intended target.A correlation between target expression and the observed phenotype strengthens the evidence for an on-target effect.

Issue 2: Cytotoxicity at Concentrations Expected for On-Target Activity

This compound is causing significant cell death at concentrations where you anticipate specific inhibition of your target.

Possible Cause Troubleshooting Strategy Expected Outcome
On-Target Toxicity Modulate the expression of the intended target (e.g., via siRNA or CRISPR).If knockdown of the target protein phenocopies the observed cytotoxicity, the effect is likely on-target.
Off-Target Toxicity 1. Counter-Screening: Test the compound in a cell line that does not express the intended target. 2. Broad Toxicity Profiling: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs).If toxicity persists in the target-negative cell line, it is likely due to an off-target effect. Identification of interactions with toxicity-related proteins will guide further investigation.

Issue 3: High Background in Fluorescence-Based Assays

You are observing a high background signal in your fluorescence-based assay when using this compound.

Possible Cause Troubleshooting Strategy Expected Outcome
Compound Autofluorescence 1. Compound-Only Control: Include wells with this compound in the assay medium without cells to measure its intrinsic fluorescence.[13] 2. Spectral Analysis: Determine the excitation and emission spectra of your this compound analog and choose assay fluorophores with non-overlapping spectra.Subtraction of the compound's background fluorescence provides a more accurate measurement of the biological signal.
Assay Interference Consider an alternative assay with a different readout, such as a colorimetric (e.g., MTT) or luminescent-based assay.A change in assay modality that eliminates the high background suggests interference with the original assay's components.

Key Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

2. Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Autophagy Induction Assessment by Western Blot for LC3-II

This protocol is for determining if this compound induces autophagy by monitoring the conversion of LC3-I to LC3-II.

  • Cell Treatment: Plate cells and treat with this compound for the desired time. Include a positive control for autophagy induction (e.g., rapamycin or starvation) and a negative control (vehicle). To block autophagic flux and measure LC3-II accumulation, a lysosomal inhibitor like chloroquine can be co-incubated for the last few hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against LC3.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

  • Analysis: An increase in the amount of LC3-II (the lower band) relative to LC3-I (the upper band) indicates the induction of autophagy.

Visualizations

Signaling_Pathway_of_Khellactones cluster_0 This compound cluster_1 Cellular Effects This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Induces Autophagy_Modulation Autophagy_Modulation This compound->Autophagy_Modulation Modulates P-gp_Inhibition P-gp_Inhibition This compound->P-gp_Inhibition Inhibits

Caption: Known cellular effects of this compound and its analogs.

Experimental_Workflow_for_Off-Target_Validation Start Unexpected Phenotype Observed Decision1 Is the phenotype reproducible? Start->Decision1 Troubleshoot_Assay Troubleshoot Assay Conditions (Solubility, Stability) Decision1->Troubleshoot_Assay No Control_Experiments Perform Control Experiments - Structurally Unrelated Inhibitor - Genetic Knockdown/Rescue Decision1->Control_Experiments Yes Troubleshoot_Assay->Decision1 Decision2 Is the phenotype on-target? Off_Target_Effect Likely Off-Target Effect Decision2->Off_Target_Effect No On_Target_Effect Likely On-Target Effect Decision2->On_Target_Effect Yes Control_Experiments->Decision2 Identify_Off_Targets Identify Off-Targets - Proteomics Profiling - Kinome Screening Off_Target_Effect->Identify_Off_Targets

Caption: A logical workflow for validating potential off-target effects.

References

Technical Support Center: Refining Purification Methods for cis-Methylkhellactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-Methylkhellactone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound derivatives?

A1: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most prevalent methods for purifying coumarin derivatives like this compound. For enantiomeric separation to isolate the cis isomer, chiral HPLC is essential. Column chromatography using silica gel or alumina can be employed for initial purification or separation of less complex mixtures.[1]

Q2: How do I choose the right chiral stationary phase (CSP) for separating cis- and trans-Methylkhellactone isomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of many chiral compounds and are a good starting point.[2] The selection often requires screening different types of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) to find the one that provides the best resolution for your specific derivative.

Q3: What are typical mobile phases used in the HPLC purification of these compounds?

A3: For normal-phase chiral HPLC, mixtures of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol, ethanol) are common.[2] For reverse-phase HPLC, gradients of acetonitrile or methanol in water, often with an additive like formic acid or acetic acid to improve peak shape, are frequently used.[3][4]

Q4: My purification yield is consistently low. What are the potential causes?

A4: Low yield can result from several factors:

  • Compound Instability: The derivative may be degrading on the column or during solvent evaporation.

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase.

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column.

  • Suboptimal Fraction Collection: The collection window for your peak of interest might be too narrow or incorrectly timed.

  • Decomposition during workup: The compound may be sensitive to pH or temperature during extraction and concentration steps.

Q5: How can I improve the resolution between the cis- and trans- isomers?

A5: To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the ratio of the strong to weak solvent and the type of alcohol modifier.

  • Lower the Flow Rate: This can increase the interaction time with the stationary phase, often leading to better separation.

  • Decrease the Column Temperature: In some cases, lower temperatures can enhance enantioselectivity.

  • Use a Longer Column or Columns in Series: Increasing the column length can improve separation efficiency.[4]

  • Screen Different Chiral Stationary Phases: The selectivity is highly dependent on the CSP.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Cause Suggested Solution
Column Overload Inject a smaller sample volume or a more dilute sample.
Secondary Interactions Add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or a basic amine, to mask active sites on the stationary phase.
Inappropriate pH of Mobile Phase For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Column Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Issue 2: No or Poor Separation of Enantiomers in Chiral HPLC
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Composition Systematically vary the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.
Isocratic Elution is Ineffective While less common for chiral separations, a shallow gradient might be necessary for complex mixtures.[5]
Temperature Effects Optimize the column temperature. Both increases and decreases in temperature can affect chiral recognition.
Racemic Sample Not Used for Method Development Ensure you are developing the method using a racemic or diasteriomeric mixture to confirm separation capability.

Quantitative Data Summary

The following tables present illustrative data for the purification of a hypothetical this compound derivative. Note: These values are examples to demonstrate data presentation and may not reflect actual experimental results.

Table 1: Comparison of Purification Methods

Purification Method Stationary Phase Mobile Phase Yield (%) Purity (%)
Flash ChromatographySilica GelHexane:Ethyl Acetate (7:3)6585
Preparative HPLCC18Acetonitrile:Water (gradient)40>98
Chiral HPLCChiralpak ADHexane:Isopropanol (9:1)35>99 (ee)

Table 2: Effect of Mobile Phase Composition on Chiral Separation

Hexane:Isopropanol Ratio Resolution (Rs) Retention Time (min) - Isomer 1 Retention Time (min) - Isomer 2
95:51.215.216.5
90:101.812.814.2
85:151.510.111.1

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Derivative Purification
  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude sample in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram and collect the fractions corresponding to the desired cis-isomer. d. Combine the collected fractions and evaporate the solvent under reduced pressure. e. Determine the purity and enantiomeric excess of the purified product using an analytical chiral HPLC method.

Protocol 2: Flash Chromatography for Initial Purification
  • Column: Pre-packed silica gel cartridge.

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 40% ethyl acetate over 20 column volumes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dry silica onto the column.

  • Elution: Run the gradient and collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis crude_product Crude Product Mixture flash_chrom Flash Chromatography (Silica) crude_product->flash_chrom Initial Cleanup chiral_hplc Chiral HPLC flash_chrom->chiral_hplc Enantiomeric Separation purity_check Purity & ee Analysis (Analytical HPLC) chiral_hplc->purity_check Quality Control final_product Pure cis-Isomer (>99% ee) purity_check->final_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_tree cluster_solutions start Poor Chiral Separation? optimize_mobile_phase Adjust Hexane/Alcohol Ratio start->optimize_mobile_phase First Step change_csp Screen Different CSPs lower_flow_rate Decrease Flow Rate optimize_mobile_phase->lower_flow_rate If still poor change_temp Vary Column Temperature lower_flow_rate->change_temp If still poor change_temp->change_csp Last Resort

Caption: Troubleshooting decision tree for poor chiral separation in HPLC.

hypothetical_pathway drug This compound Derivative receptor Cell Surface Receptor drug->receptor Binds and Activates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Anti-inflammatory) transcription_factor->response Leads to

Caption: Hypothetical signaling pathway potentially modulated by a bioactive compound.

References

Technical Support Center: Managing cis-Methylkhellactone Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the precipitation of cis-Methylkhellactone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For cell culture applications, preparing a concentrated stock solution in high-purity, sterile DMSO is the standard and recommended practice.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely recommended target is 0.1%, and it should typically not exceed 0.5%[2][3]. However, the tolerance to DMSO can be cell-line specific[4][5]. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells[2][6].

Q3: My this compound, dissolved in DMSO, precipitates when I add it to the culture medium. Why is this happening?

A3: This is a common issue known as "salting out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium[2]. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate out of the solution[2][7].

Q4: How can I prevent my this compound stock solution from precipitating during dilution into the culture medium?

A4: To prevent precipitation, it is recommended to add the DMSO stock solution to the pre-warmed (37°C) culture medium drop-wise while gently vortexing or swirling the medium[2]. This gradual dilution helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation[2]. A stepwise dilution can also be effective[3].

Q5: What should I do if my this compound powder is not dissolving well in DMSO?

A5: If you encounter difficulties dissolving the this compound powder in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication[8][9]. Ensure the compound is fully dissolved before further dilution.

Q6: Can the type of cell culture medium affect the solubility of this compound?

A6: Yes, the composition of the cell culture medium can influence compound solubility. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility[7]. If precipitation is a persistent issue, testing the solubility in a different base medium, if your experimental design allows, could be a potential solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy medium or visible precipitate immediately upon adding this compound stock. Rapid change in solvent polarity causing the compound to "crash out" of solution.1. Pre-warm the culture medium to 37°C before adding the compound. 2. Add the DMSO stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid dispersal[2]. 3. Prepare a more diluted stock solution to lessen the solvent shock.
Precipitate forms over time during incubation. The concentration of this compound exceeds its solubility limit in the culture medium at 37°C.1. Lower the final concentration of this compound in your experiment. 2. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Interaction with components in the serum or the basal medium.1. Test the solubility in a simpler buffer like PBS to see if media components are the issue[7]. 2. If using serum, consider reducing the serum concentration if experimentally feasible.
Instability of the compound at 37°C and the pH of the culture medium.1. Investigate the stability of this compound under your experimental conditions. 2. Minimize the time the compound is in the medium before the assay.
Difficulty dissolving the initial this compound powder. Insufficient solvent or low solubility at room temperature.1. Use gentle warming (37°C water bath) or sonication to aid dissolution in DMSO[8][9]. 2. Ensure you are using a sufficient volume of DMSO to fully dissolve the powder.

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell Culture

DMSO Concentration General Recommendation Notes
≤ 0.1% Highly RecommendedConsidered safe for most cell lines with minimal cytotoxic effects[1][4].
0.1% - 0.5% Generally AcceptableWidely used, but a vehicle control is essential[1][2]. Potential for cell-line specific effects.
> 0.5% - 1% Use with CautionMay cause cytotoxicity in some cell lines, especially sensitive or primary cells[1][4]. Thorough validation is required.
> 1% Not RecommendedHigh risk of cytotoxicity and other off-target effects[6].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • High-purity, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder and place it into a sterile vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is advisable to prepare a high concentration stock to minimize the final volume of DMSO added to the culture medium.

    • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming (37°C water bath) or sonication to facilitate dissolution[8][9].

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing of Cells

  • Materials:

    • Concentrated this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration remains within the recommended limits (ideally ≤ 0.1%).

    • In a sterile conical tube, add the required volume of pre-warmed culture medium.

    • While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop[2].

    • Continue to mix for a few seconds to ensure homogeneity.

    • Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing this compound.

    • Always include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dosing Working Solution and Dosing weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Dissolve (Vortex, Sonicate, or Warm) add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution add_stock Add Stock Drop-wise to Medium with Swirling thaw->add_stock prewarm Pre-warm Culture Medium to 37°C prewarm->add_stock add_to_cells Add to Cell Culture add_stock->add_to_cells

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_workflow start Precipitation Observed in Culture Medium check_dilution Was the dilution performed correctly? (pre-warmed medium, drop-wise addition, swirling) start->check_dilution correct_dilution Correct Dilution Technique check_dilution->correct_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes correct_dilution->start lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_media_interaction Test solubility in PBS. Does it still precipitate? check_concentration->check_media_interaction No lower_concentration->start media_issue Potential Media/Serum Interaction. Consider alternative medium. check_media_interaction->media_issue No compound_issue Compound Solubility/Stability Issue. Further characterization needed. check_media_interaction->compound_issue Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-Methylkhellactone Isomers: Unraveling a Stereoselective Landscape of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity exists in the scientific literature regarding the biological activities of cis- and trans-methylkhellactone isomers. Extensive research has illuminated the significant antitumor and anti-inflammatory properties of cis-methylkhellactone and its derivatives. In stark contrast, a comprehensive search of published studies reveals a conspicuous absence of data on the biological effects of trans-methylkhellactone. This guide, therefore, provides a detailed overview of the well-documented activities of the cis isomer, while highlighting the current knowledge gap concerning its trans counterpart, a gap that itself suggests a high degree of stereoselectivity in the biological targets of these molecules.

Antitumor Activity of this compound Derivatives

Derivatives of (3'S,4'S)-cis-khellactone have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antitumor potential of these compounds has been primarily evaluated through in vitro studies, with the MTT assay being a common method to determine cell viability and inhibitory concentrations.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 4-methyl-(3'S,4'S)-cis-khellactone derivatives against several human cancer cell lines.

Compound IDDerivative SubstituentCancer Cell LineIC₅₀ (µM)Reference
3a3',4'-di-O-tigloylHEPG-2 (Human Liver Carcinoma)8.51 ± 1.23[1]
3a3',4'-di-O-tigloylSGC-7901 (Human Gastric Carcinoma)29.65 ± 2.54[1]
3a3',4'-di-O-tigloylLS174T (Human Colon Carcinoma)15.82 ± 1.76[1]
12e4-methoxy, 3',4'-di-O-(2-methylbutyryl)HEPG-26.1 ± 0.5[2]
12e4-methoxy, 3',4'-di-O-(2-methylbutyryl)SGC-79019.2 ± 0.8[2]
12e4-methoxy, 3',4'-di-O-(2-methylbutyryl)LS174T7.5 ± 0.6[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Culture: Human cancer cell lines (HEPG-2, SGC-7901, and LS174T) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.

G Experimental Workflow for MTT Assay cluster_setup Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds Add this compound Derivatives cell_seeding->add_compounds incubation Incubate for 48 hours add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity and Signaling Pathways of cis-Khellactone

cis-Khellactone has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

Studies have indicated that disenecionyl cis-khellactone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Specifically, disenecionyl cis-khellactone has been observed to:

  • Reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Suppress the phosphorylation of p38 and JNK, which are key components of the MAPK pathway.

  • Inhibit the activation of NF-κB.

G Anti-inflammatory Signaling Pathway of cis-Khellactone cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk nfkb NF-κB tlr4->nfkb inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6, iNOS, COX-2) p38->inflammatory_mediators jnk->inflammatory_mediators nfkb->inflammatory_mediators cis_khellactone cis-Khellactone cis_khellactone->p38 cis_khellactone->jnk cis_khellactone->nfkb

References

A Comparative Analysis of the Cytotoxic Profiles of cis-Methylkhellactone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of cis-Methylkhellactone and the widely used chemotherapeutic agent, doxorubicin. By presenting available experimental data, outlining methodologies, and visualizing key cellular pathways, this document aims to offer an objective resource for researchers investigating novel anticancer compounds.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a this compound derivative and doxorubicin against various cancer cell lines. It is important to note that the data for this compound is based on a derivative, and direct comparative studies with doxorubicin are limited. The IC50 values for doxorubicin can vary between studies and experimental conditions.

CompoundCell LineCancer TypeIC50 Value (µM)
4-methyl-(3'S,4'S)-cis-khellactone (derivative 3a) HEPG-2Human Liver Carcinoma8.51[1]
SGC-7901Human Gastric Carcinoma>25[1]
LS174THuman Colon Carcinoma29.65[1]
Doxorubicin MCF-7Breast Cancer0.69[2]
MDA-MB-231Breast Cancer3.16[2]
HEPG-2Human Liver Carcinoma~1.0 (estimated from multiple sources)
SGC-7901Human Gastric CarcinomaData not readily available in µM
LS174THuman Colon CarcinomaData not readily available in µM
BT474Breast Cancer1.14[2]
T47DBreast Cancer8.53[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) treatment Treat with: - this compound (various conc.) - Doxorubicin (various conc.) - Vehicle Control start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant compare Compare Cytotoxicity & Apoptotic Induction ic50->compare apoptosis_quant->compare

Caption: Experimental workflow for comparing cytotoxicity.

Apoptosis_Pathways cluster_doxorubicin Doxorubicin-Induced Apoptosis cluster_cis_methylkhellactone This compound Derivative-Induced Apoptosis cluster_intrinsic_pathway Intrinsic (Mitochondrial) Pathway dox Doxorubicin dna_damage DNA Damage (Intercalation, Topo II Poisoning) dox->dna_damage ros Reactive Oxygen Species (ROS) Generation dox->ros p53 p53 dna_damage->p53 activates mito Mitochondria ros->mito damages bax Bax p53->bax upregulates bax->mito permeabilizes cmk This compound Derivative mito_dys Mitochondrial Dysfunction cmk->mito_dys mito_dys->mito induces cyto_c Cytochrome c Release mito->cyto_c releases casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Discussion of Mechanisms of Action

Doxorubicin: The cytotoxic effect of doxorubicin is multifactorial. It is a well-established DNA intercalating agent and a topoisomerase II inhibitor, leading to DNA damage and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, including mitochondria, further contributing to cell death. The apoptotic cascade initiated by doxorubicin often involves the p53 tumor suppressor protein and the intrinsic (mitochondrial) pathway.

This compound: Based on studies of cis-khellactone and its derivatives, this class of compounds also appears to induce apoptosis in cancer cells. Evidence suggests that the mechanism of action involves the induction of mitochondrial dysfunction. This leads to the dissipation of the mitochondrial membrane potential and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. One study also indicates that cis-khellactone can induce other forms of programmed cell death, including autophagy and necrosis, in breast cancer cells.[3] Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound itself.

Conclusion

The available data suggests that cis-khellactone and its derivatives, including 4-methyl-(3'S,4'S)-cis-khellactone, exhibit cytotoxic activity against a range of cancer cell lines, inducing apoptosis through the mitochondrial pathway. While a direct comparison of IC50 values with doxorubicin is challenging due to the lack of studies using the exact same compounds and conditions, the preliminary data indicates that these natural compounds hold potential as anticancer agents. Doxorubicin remains a potent and broadly effective chemotherapeutic, but its significant side effects warrant the investigation of novel, potentially more targeted, cytotoxic agents like this compound. Further research, including direct comparative in vitro and in vivo studies, is necessary to fully assess the therapeutic potential of this compound relative to established drugs like doxorubicin.

References

A Comparative Guide to the Anti-inflammatory Mechanism of cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of cis-Methylkhellactone and its derivatives with established anti-inflammatory agents. The information presented herein is supported by experimental data to offer an objective evaluation of its therapeutic potential.

Executive Summary

This compound and its analogue, disenecionyl cis-khellactone, demonstrate a novel anti-inflammatory mechanism centered on the inhibition of soluble epoxide hydrolase (sEH). This action is distinct from the cyclooxygenase (COX) inhibition of non-steroidal anti-inflammatory drugs (NSAIDs) and the broader genomic effects of corticosteroids. By inhibiting sEH, this compound and its derivatives prevent the degradation of endogenous anti-inflammatory lipid epoxides. Experimental evidence indicates that this mechanism effectively downregulates the production of key pro-inflammatory cytokines and mediators by suppressing crucial signaling pathways, including NF-κB and MAPKs.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound, disenecionyl cis-khellactone, and common anti-inflammatory drugs. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH)

CompoundIC50 (µM)Enzyme SourceReference
This compound3.1 ± 2.5Recombinant human sEH[1]
Disenecionyl cis-khellactone1.7 ± 0.4Recombinant human sEH

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
Disenecionyl cis-khellactone2510.8-21.6[2]
5058.6-50.4[2]
10071.1-57.6[2]
Dexamethasone186 (PBMC)--[3]
Diclofenac25 µg/mL~50--[4]

Note: Data for Dexamethasone was obtained using human Peripheral Blood Mononuclear Cells (PBMC). Data for Diclofenac is presented as µg/mL. A direct comparison of potency requires consideration of the different experimental systems.

Table 3: Comparative IC50 Values for TNF-α Inhibition

CompoundIC50 (µM)Cell LineStimulusReference
Ginsenoside Rb227.5RAW 264.7LPS[5]
Ginsenoside Rb156.5RAW 264.7LPS[5]

Note: IC50 values for TNF-α inhibition by this compound or disenecionyl cis-khellactone are not currently available in the reviewed literature. The data for ginsenosides are provided as a reference for compounds tested under similar conditions.

Mechanism of Action: A Multi-pronged Approach

The anti-inflammatory effects of this compound and its derivatives are attributed to the inhibition of sEH and the subsequent modulation of downstream inflammatory signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition

The primary molecular target of this compound is soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn exert their anti-inflammatory effects.

Downregulation of Pro-inflammatory Mediators

Disenecionyl cis-khellactone has been shown to significantly reduce the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These include:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1)[2][6][7].

  • Inflammatory Enzymes and Mediators: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nitric oxide (NO)[2][6][7].

Inhibition of Key Signaling Pathways

The reduction in pro-inflammatory mediators is achieved through the suppression of critical intracellular signaling cascades. Disenecionyl cis-khellactone has been demonstrated to inhibit the activation of:

  • Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that governs the expression of numerous pro-inflammatory genes[2][6][7].

  • Mitogen-Activated Protein Kinases (MAPKs): Specifically, the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) is suppressed, which are key regulators of inflammatory responses[2][6][7].

Visualizing the Mechanism

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflow for its evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (p38, JNK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression Induces IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates sEH sEH DHETs DHETs (Less Active) sEH->DHETs EETs EETs (Anti-inflammatory) EETs->sEH Metabolized by cis_MK This compound cis_MK->MAPK_Pathway Inhibits cis_MK->NF_kB Inhibits cis_MK->sEH Inhibits NF_kB_n->Gene_Expression Induces

Caption: this compound Signaling Pathway.

G Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with This compound or control Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysates Incubation->Cell_Lysate ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Griess_Assay NO Measurement (Griess Assay) Supernatant->Griess_Assay Western_Blot Protein Expression (Western Blot) Cell_Lysate->Western_Blot qPCR mRNA Expression (qPCR) Cell_Lysate->qPCR End End ELISA->End Griess_Assay->End Western_Blot->End qPCR->End

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • After the treatment period, the cell culture supernatant is collected.

    • Commercially available ELISA kits for the specific cytokines of interest are used.

    • The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Western Blot Analysis for Protein Expression
  • Objective: To determine the expression levels of key proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, JNK).

  • Procedure:

    • After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for mRNA Expression
  • Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, iNOS).

  • Procedure:

    • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

    • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

This compound presents a promising and distinct anti-inflammatory profile. Its primary mechanism of sEH inhibition offers a targeted approach to modulating inflammation, differing from the broader actions of NSAIDs and corticosteroids. The downstream effects on NF-κB and MAPK signaling pathways underscore its potential to control a wide array of inflammatory responses. While further head-to-head comparative studies with established drugs under standardized conditions are warranted to precisely position its therapeutic potential, the existing data strongly supports its continued investigation as a novel anti-inflammatory agent.

References

Comparative Efficacy of cis-Methylkhellactone and Other Coumarin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of cis-Methylkhellactone with other notable coumarin compounds. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are widely recognized for their broad pharmacological activities. Among these, this compound and its derivatives have garnered significant interest for their potential therapeutic applications. This guide offers a comparative analysis of this compound's efficacy against other well-studied coumarins, focusing on anti-inflammatory, antioxidant, and cytotoxic properties.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and other selected coumarin compounds across various biological assays. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%), allows for a direct comparison of potency.

CompoundAssayTarget/Cell LineIC50 Value (µM)Biological Activity
(-)-cis-Khellactone Soluble Epoxide Hydrolase (sEH) InhibitionRecombinant sEH3.1 ± 2.5[1][2]Anti-inflammatory
Disenecionyl cis-khellactone Soluble Epoxide Hydrolase (sEH) InhibitionRecombinant sEH1.7 ± 0.4[3]Anti-inflammatory
Esculetin Mitochondrial ROS GenerationRat brain homogenates0.57[4]Antioxidant
4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) Cytotoxicity (MTT Assay)HEPG-2 (Human Liver Carcinoma)8.51[5][6]Antitumor
4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) Cytotoxicity (MTT Assay)SGC-7901 (Human Gastric Carcinoma)29.65[5]Antitumor
4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) Cytotoxicity (MTT Assay)LS174T (Human Colon Carcinoma)Not specifiedAntitumor
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) Cytotoxicity (MTT Assay)HEPG-2, SGC-7901, LS174T6.1 - 9.2Antitumor
Glycycoumarin Soluble Epoxide Hydrolase (sEH) InhibitionRecombinant sEH1.9 ± 0.2Anti-inflammatory
3-hydroxy-2-hydroxymethyl anthraquinone Nitric Oxide Production InhibitionLPS-stimulated RAW 264.7 cells1.56[7]Anti-inflammatory
Damnacanthal Nitric Oxide Production InhibitionLPS-stimulated RAW 264.7 cells6.80[7]Anti-inflammatory

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation.

  • Reagent Preparation :

    • Prepare a 10X stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and dilute it with sEH Assay Buffer.

    • Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer. Keep the enzyme on ice.

    • Prepare the sEH substrate solution according to the manufacturer's instructions.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the 10X test compound solution to the respective wells.

    • For the solvent control, add 10 µL of the diluted solvent. For the inhibitor control, a known sEH inhibitor like N-Cyclohexyl-Nʹ-dodecylurea (NCND) can be used.

    • Add sEH Assay Buffer to bring the volume in each well to 40 µL.

    • Add 40 µL of sEH Assay Buffer to the enzyme control wells and 80 µL to the background control wells.

    • Initiate the reaction by adding 20 µL of the sEH substrate mix to all wells using a multichannel pipette.

  • Measurement :

    • Immediately measure the fluorescence intensity at an excitation wavelength of 362 nm and an emission wavelength of 460 nm using a microplate reader.

    • Record measurements kinetically every 30 seconds for 15-30 minutes at 25°C.

  • Data Analysis :

    • Calculate the rate of reaction for each well.

    • The percent inhibition is determined by comparing the reaction rates of the test compound wells to the solvent control wells.

    • The IC50 value is calculated by plotting the percent inhibition against the log of the test compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding :

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in phenol red-free DMEM for 30 minutes to 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 20-24 hours.

  • Measurement of Nitric Oxide :

    • After incubation, collect the cell culture supernatant.

    • The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis :

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated cells to that in the cells stimulated with LPS alone.

    • Cell viability should be assessed in parallel using an assay like the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Start: RAW 264.7 Cells seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with This compound incubate1->pretreat lps Stimulate with LPS pretreat->lps incubate2 Incubate 24h lps->incubate2 griess Griess Assay for NO incubate2->griess mtt MTT Assay for Viability incubate2->mtt elisa ELISA for Cytokines incubate2->elisa end End: Data Analysis griess->end Results mtt->end elisa->end

Experimental workflow for assessing anti-inflammatory activity.

The anti-inflammatory effects of many coumarin compounds, including disenecionyl cis-khellactone, are mediated through the inhibition of the NF-κB signaling pathway.[3][8] This pathway is a key regulator of the inflammatory response.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases cis_MK This compound cis_MK->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes induces

Inhibition of the NF-κB signaling pathway by this compound.

References

Unveiling the Anticancer Potential of cis-Methylkhellactone: A Comparative Analysis Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research provides a cross-validated look at the anticancer effects of cis-Methylkhellactone, a natural compound isolated from Angelica amurensis. This guide synthesizes in vitro and in vivo data across various cancer models, offering a valuable resource for researchers, scientists, and drug development professionals. The evidence suggests that this compound and its derivatives are potent inducers of programmed cell death in a range of cancer cell lines, with a promising safety profile.

In Vitro Efficacy: A Multi-faceted Assault on Cancer Cells

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a panel of human cancer cell lines, including breast, liver, gastric, and colon cancers. Its efficacy is highlighted by its ability to suppress cancer cell growth at low concentrations and induce cell death at higher doses.[1][2]

Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound and its derivatives in several cancer cell lines. For comparison, the IC50 values of standard chemotherapeutic agents in the same cell lines are also presented.

Cell LineCancer TypeThis compound DerivativeIC50 (µM)Standard ChemotherapeuticIC50 (µM)
MCF-7 Breast Adenocarcinomacis-khellactone< 5 µg/mL (Growth Suppression) > 10 µg/mL (Cell Viability Decrease)[1]Doxorubicin~1.65[3]
Cisplatin~13[4]
MDA-MB-231 Breast Adenocarcinomacis-khellactone< 5 µg/mL (Growth Suppression) > 10 µg/mL (Cell Viability Decrease)[1]Doxorubicin~1.65[3]
Cisplatin~30[5]
HEPG-2 Liver Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)8.51Doxorubicin~1.1[6]
Cisplatin~15.9[6][7]
SGC-7901 Gastric Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)29.65Cisplatin~2.5[8]
5-Fluorouracil~20[9]
LS174T Colon Carcinoma4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)Not specified but activeOxaliplatin~2.1-5.9[10]
5-FluorouracilNot specified but active

Note: The IC50 values for cis-khellactone in MCF-7 and MDA-MB-231 cells were reported in µg/mL and indicated a concentration-dependent effect on growth and viability rather than a specific IC50 value.[1]

In Vivo Validation: Tumor Suppression in a Preclinical Model

The anticancer activity of cis-khellactone has been confirmed in a murine xenograft model using MDA-MB-231 human breast cancer cells. Intravenous administration of cis-khellactone at doses of 1, 3, and 5 mg/kg every three days resulted in a significant suppression of tumor growth, with up to an 85% reduction in tumor volume compared to the untreated control group.[11] Importantly, no significant differences in tumor growth suppression were observed between the different dosage groups, suggesting efficacy even at low doses.[11] Histological analysis of major organs from the treated mice showed no harmful effects, indicating a favorable safety profile.[11]

In Vivo ModelTreatmentDosageTumor Volume Reduction
MDA-MB-231 Xenograftcis-khellactone1, 3, and 5 mg/kgUp to 85%

Mechanism of Action: A Triad of Programmed Cell Death

This compound exerts its anticancer effects by inducing three distinct types of programmed cell death: apoptosis, autophagy, and necrosis/necroptosis.[1][2] This multi-pronged mechanism of action may reduce the likelihood of drug resistance.

Signaling Pathways

Apoptosis: this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11] Mechanistic studies have revealed that cis-khellactone induces the translocation of the pro-apoptotic proteins BAX and BAK to the mitochondria.[1][2] This event is a critical step in the intrinsic apoptotic pathway, leading to mitochondrial membrane permeabilization and subsequent activation of caspases.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway This compound This compound BAX BAX This compound->BAX BAK BAK This compound->BAK Mitochondrion Mitochondrion BAX->Mitochondrion BAK->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Apoptosis Induction Pathway

Autophagy: The compound also triggers autophagy, a cellular self-degradation process. This is evidenced by the increased conversion of LC3-I to LC3-II and the degradation of p62, two key markers of autophagic flux.[11]

G cluster_stimulus Stimulus cluster_autophagy Autophagy Pathway This compound This compound Beclin-1 Beclin-1 This compound->Beclin-1 LC3-I LC3-I Beclin-1->LC3-I LC3-II LC3-II LC3-I->LC3-II conversion Autophagosome Autophagosome LC3-II->Autophagosome formation p62 p62 Autophagosome->p62 engulfs Degradation Degradation p62->Degradation

Autophagy Induction Pathway

Necrosis/Necroptosis: Finally, this compound can induce a form of programmed necrosis, as indicated by the increased expression of Cyclophilin A (CypA).[11]

G cluster_stimulus Stimulus cluster_necroptosis Necroptosis Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates CypA CypA RIPK1->CypA MLKL MLKL RIPK3->MLKL phosphorylates Plasma Membrane Rupture Plasma Membrane Rupture MLKL->Plasma Membrane Rupture Necroptosis Necroptosis Plasma Membrane Rupture->Necroptosis

Necroptosis Induction Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: The cells were then treated with various concentrations of this compound or a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Western Blot Analysis
  • Protein Extraction: Cells were treated with this compound at the indicated concentrations and time points. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against PARP, LC3, p62, CypA, BAX, BAK, and β-actin.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Female athymic nude mice (5-6 weeks old) were subcutaneously injected with 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel.

  • Tumor Growth and Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into control and treatment groups. The treatment groups received intravenous injections of cis-khellactone (1, 3, or 5 mg/kg) every three days. The control group received saline.

  • Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment was terminated when the tumors in the control group reached a predetermined size, and the tumors and major organs were excised for histological analysis.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Western Blot Western Blot Treatment->Western Blot Viability Viability MTT Assay->Viability Protein Expression Protein Expression Western Blot->Protein Expression Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Histology Histology Drug Administration->Histology Efficacy Efficacy Tumor Measurement->Efficacy Toxicity Toxicity Histology->Toxicity

Experimental Workflow

Conclusion

The cross-validation of this compound's anticancer effects across multiple in vitro and in vivo models provides compelling evidence for its potential as a novel therapeutic agent. Its ability to induce multiple forms of programmed cell death, coupled with a favorable safety profile in preclinical studies, warrants further investigation and development. This guide serves as a foundational resource for the scientific community to build upon this promising research.

References

Unveiling the Binding Affinity of cis-Methylkhellactone for Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of cis-Methylkhellactone's Binding Affinity to Soluble Epoxide Hydrolase, a Key Anti-Inflammatory Target

This guide provides a detailed comparison of the binding affinity of cis-khellactone, a promising natural product derivative, to its target protein, soluble epoxide hydrolase (sEH). This enzyme is a critical regulator of inflammation and vascular function, making it a compelling target for the development of novel therapeutics. Here, we present experimental data for cis-khellactone and a well-characterized synthetic inhibitor, t-TUCB, to offer researchers, scientists, and drug development professionals a clear perspective on their relative potencies.

Quantitative Comparison of Binding Affinities

The binding affinity of an inhibitor to its target protein is a crucial parameter in drug discovery, indicating the concentration of the compound required to achieve a therapeutic effect. The following table summarizes the key binding affinity values for cis-khellactone and a comparator, t-TUCB, against soluble epoxide hydrolase.

CompoundTarget ProteinAssay TypeIC50Ki
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH)Fluorometric Inhibition3.1 ± 2.5 µM[1]3.5 µM[1]
t-TUCBSoluble Epoxide Hydrolase (sEH)Fluorometric Inhibition< 100 nMNot Reported

t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-l-ureido)-cyclohexyloxy]-benzoic acid) is a potent and well-studied sEH inhibitor included here for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the sEH enzyme.

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH. The enzymatic reaction produces a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be measured to determine the rate of the reaction. The presence of an inhibitor will decrease the rate of fluorescence generation.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)

  • PHOME substrate

  • Test compounds (cis-khellactone, t-TUCB) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, for fluorescence)

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to the desired working concentration.

  • Reaction Setup: To the wells of the microplate, add the assay buffer, the test compound dilutions, and the diluted sEH enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).[2]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Mix Mix Compound and Enzyme Compound->Mix Enzyme sEH Enzyme Enzyme->Mix Substrate PHOME Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Plot Plot Inhibition Curve Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

sEH Inhibition Assay Workflow

signaling_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Inhibitor->sEH

sEH Signaling Pathway Inhibition

References

A Comparative Analysis of cis-Methylkhellactone and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of cis-Methylkhellactone and its synthetic analogs, focusing on their anti-HIV and cytotoxic activities. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the anti-HIV and cytotoxic activities of this compound and various synthetic analogs, providing a clear comparison of their potency.

Table 1: Comparative Anti-HIV Activity of this compound Analogs

CompoundCell LineEC50 (µM)Therapeutic Index (TI)Citation
3-Methyl-DCKH9 lymphocytes< 4.23 x 10⁻⁷> 3.72 x 10⁸[1]
4-Methyl-DCKH9 lymphocytes< 4.23 x 10⁻⁷> 3.72 x 10⁸[1]
5-Methyl-DCKH9 lymphocytes< 4.23 x 10⁻⁷> 3.72 x 10⁸[1]
2'-Methyl-2'-ethyl-4-methyl DCKH9 lymphocytes0.22>175
4-Methyl DCKH9 lymphocytes0.0059>6600
3-Hydroxymethyl-4-methyl-DCKH9 lymphocytes0.004-[2]
3-Hydroxymethyl-4-methyl-DCKPBMC0.024-[2]
3-Bromomethyl-4-methyl-DCKH9 lymphocytes0.00011189,600[2]
4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactoneH9 lymphocytes0.00718> 21,300[3]
7-thia-DCK analog (3a)H9 lymphocytes0.141110

Table 2: Comparative Cytotoxicity of cis-Khellactone Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)HepG-28.51 - 29.65
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)SGC-79018.51 - 29.65
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)LS174T8.51 - 29.65
4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivative (12e)HepG-26.1 - 9.2
4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivative (12e)SGC-79016.1 - 9.2
4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivative (12e)LS174T6.1 - 9.2
3-(coumarin-3-yl)-acrolein derivative (5d)A5490.70 ± 0.05 - 4.23 ± 0.15[4]
3-(coumarin-3-yl)-acrolein derivative (5d)KB0.70 ± 0.05 - 4.23 ± 0.15[4]
3-(coumarin-3-yl)-acrolein derivative (5d)HeLa0.70 ± 0.05 - 4.23 ± 0.15[4]
3-(coumarin-3-yl)-acrolein derivative (5d)MCF-70.70 ± 0.05 - 4.23 ± 0.15[4]
3-(coumarin-3-yl)-acrolein derivative (6e)A5490.39 ± 0.07 - 14.82 ± 0.28[4]
3-(coumarin-3-yl)-acrolein derivative (6e)KB0.39 ± 0.07 - 14.82 ± 0.28[4]
3-(coumarin-3-yl)-acrolein derivative (6e)HeLa0.39 ± 0.07 - 14.82 ± 0.28[4]
3-(coumarin-3-yl)-acrolein derivative (6e)MCF-70.39 ± 0.07 - 14.82 ± 0.28[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-HIV Activity Assay in H9 Lymphocytes

This protocol is a standard method for evaluating the in vitro anti-HIV activity of test compounds.

  • Cell Culture: H9 lymphocytes are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Preparation: HIV-1 (e.g., strain IIIB) is propagated in H9 cells. The virus stock is harvested from the supernatant of infected cultures and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).

  • Assay Procedure:

    • H9 cells are seeded in a 96-well microplate at a density of 1 x 10⁵ cells/well.

    • Test compounds are serially diluted and added to the wells.

    • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., AZT).

    • The plates are incubated for 7 days at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement:

    • After the incubation period, the supernatant is collected to measure the level of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability is determined using the MTT assay (see protocol below).

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits HIV-1 replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%. The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Plating:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compounds.

    • Include control wells with untreated cells and vehicle-treated cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

The following diagrams illustrate key concepts related to the analysis of this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization s1 Starting Materials (this compound) s2 Chemical Modification (Analog Synthesis) s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 b1 In vitro Anti-HIV Assay (e.g., H9 Lymphocytes) s3->b1 b2 Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) s3->b2 d1 Determine EC50/IC50 Values b1->d1 b2->d1 d2 Calculate Therapeutic Index (TI) d1->d2 d3 Structure-Activity Relationship (SAR) Studies d1->d3 l1 Identify Lead Compounds d3->l1 l2 Further Mechanistic Studies l1->l2

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates nfkb_ikb NF-κB - IκBα (Inactive Complex) ikb_kinase->nfkb_ikb phosphorylates IκBα nfkb NF-κB (p50/p65) nfkb_ikb->nfkb proteasome Proteasome nfkb_ikb->proteasome ubiquitination & degradation of IκBα nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammation, Proliferation) dna->gene_exp activates transcription khellactone cis-Khellactone Analogs khellactone->nfkb_nuc inhibits translocation

Caption: Postulated mechanism of NF-κB inhibition by cis-Khellactone analogs.

References

Validating the Neuroprotective Pathway of cis-Methylkhellactone: A Comparative Analysis with Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the neuroprotective pathways of Resveratrol, Curcumin, and Quercetin, supported by experimental data from both in vitro and in vivo studies. Detailed experimental protocols for key validation assays are also presented to aid in the design and interpretation of future research.

I. Comparative Analysis of Neuroprotective Agents

Resveratrol, Curcumin, and Quercetin are natural polyphenolic compounds that have demonstrated significant neuroprotective effects through multiple mechanisms. Their primary modes of action involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Quantitative Data Summary:

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and observed neuroprotective effects of each compound in different experimental models.

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineNeurotoxic InsultEffective ConcentrationKey OutcomeReference
Resveratrol SH-SY5YDopamine (300-500 µM)5 µMAttenuated cytotoxicity, rescued mitochondrial membrane potential[1]
HT22Glutamate (4 mM)10-20 µMReduced glutamate-induced cell death in a concentration-dependent manner[2]
Primary Hippocampal NeuronsAβ₂₅₋₃₅ (20 µM)25 µM93% cell viability[3]
Curcumin N2aAβ₄₂ (10 µM)0.01-10 µMIncreased cell survivability by 50-60%[4]
SH-SY5YH₂O₂ (0.5 mM)0.1-20 µMSignificant protection against H₂O₂-induced cell damage[5]
Quercetin SH-SY5YAβ₁₋₄₂ (10 µM)100-150 µMIncreased cell viability by 22.06% to 35.84%[6]
Primary NeuronsAβ₁₋₄₂ (10 µM)5-10 µMSignificantly attenuated Aβ-induced cytotoxicity[3]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelInjury ModelDosageKey OutcomeReference
Resveratrol RatTraumatic Brain Injury100 mg/kg (single dose, i.p.)Significantly reduced oxidative stress markers (MDA, XO, NO) and lesion volume[6]
RatCerebral Ischemia/Reperfusion (pMCAO)30 mg/kgOptimal dose for reducing cerebral infarct volume[7]
RatIschemia/Reperfusion (tMCAO)5 mg/kg (daily, i.p. for 21 days)Significantly reduced neurobehavioral scores[8]
Curcumin RatSTZ-induced Alzheimer's ModelNot specifiedReduced neuronal cell death and astrocyte activation[4]
MouseMPTP-induced Parkinson's ModelNot specifiedAnti-inflammatory and antioxidant effects, protecting substantia nigra neurons[7]
Quercetin RatAlCl₃-induced Alzheimer's Model50 mg/kgSignificant improvement in spatial recognition memory[2]
MouseHypoxic-Ischemic Brain InjuryNot specifiedNeuroprotective and anti-inflammatory effects[7]

II. Key Neuroprotective Signaling Pathways

The neuroprotective effects of these compounds are mediated by complex signaling cascades. Below is a visual representation of the primary pathway for Resveratrol.

Resveratrol_Signaling_Pathway Res Resveratrol SIRT1 SIRT1 Res->SIRT1 activates AMPK AMPK Res->AMPK activates Nrf2 Nrf2 Res->Nrf2 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates Apoptosis ↓ Apoptosis SIRT1->Apoptosis NFkB NF-κB SIRT1->NFkB inhibits AMPK->PGC1a activates ARE ARE Nrf2->ARE binds Mito Mitochondrial Biogenesis PGC1a->Mito Antiox Antioxidant Response FOXO->Antiox ARE->Antiox Inflammation ↓ Neuroinflammation NFkB->Inflammation SHSY5Y_Workflow start Start culture 1. Cell Culture: Seed SH-SY5Y cells in 96-well plates (e.g., 1 x 10⁵ cells/well) and incubate for 24h. start->culture pretreat 2. Pre-treatment: Treat cells with various concentrations of the test compound (e.g., Resveratrol) for a specified duration (e.g., 1-24h). culture->pretreat induce 3. Induction of Neurotoxicity: Add neurotoxin (e.g., MPP⁺, Aβ, H₂O₂) and incubate for a further 24-48h. pretreat->induce assess 4. Assessment of Cell Viability: Perform MTT or LDH assay to quantify cell survival. induce->assess analyze 5. Data Analysis: Calculate percentage of cell viability relative to control. assess->analyze end End analyze->end

References

A Comparative Analysis of cis-Methylkhellactone and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of cis-Methylkhellactone, a natural compound, with established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present quantitative data on their respective potencies, outline the experimental methodologies used to determine these activities, and illustrate their mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of this compound and selected established drugs is summarized below. It is important to note that the inhibitory concentrations (IC50) were determined against different molecular targets and in various experimental setups, which should be considered when comparing their potencies.

CompoundTargetIC50 ValueDrug Class
Disenecionyl cis-khellactone Soluble Epoxide Hydrolase (sEH)1.7 µM[1]Natural Product
(-)-cis-khellactone Soluble Epoxide Hydrolase (sEH)3.1 µM[2]Natural Product
Ibuprofen Cyclooxygenase-1 (COX-1)~5-15 µMNSAID
Cyclooxygenase-2 (COX-2)~150-250 µM
Celecoxib Cyclooxygenase-1 (COX-1)~7.6 µMNSAID (COX-2 Selective)
Cyclooxygenase-2 (COX-2)0.04 µM (40 nM)
Dexamethasone Glucocorticoid Receptor (GR)~6.7 nM (Ki)Corticosteroid

Mechanisms of Action

This compound and its derivatives exert their anti-inflammatory effects through a multi-target approach. This is distinct from the more specific mechanisms of NSAIDs and corticosteroids.

This compound

This compound derivatives have been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[3] This leads to a downstream reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Furthermore, cis-khellactones are identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory lipid mediators.[2]

cis_Methylkhellactone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK (p38, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NF_kB_n NF-κB MAPK_Pathway->NF_kB_n IκB IκB IKK->IκB NF_kB NF-κB IκB->NF_kB NF_kB->NF_kB_n sEH sEH cis_MK This compound cis_MK->MAPK_Pathway cis_MK->IKK cis_MK->sEH Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF_kB_n->Gene_Expression

This compound's anti-inflammatory pathway.
NSAIDs (Ibuprofen and Celecoxib)

NSAIDs primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[4] Ibuprofen is a non-selective NSAID, inhibiting both COX-1 and COX-2. In contrast, Celecoxib is a selective COX-2 inhibitor, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[5]

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_C1 Prostaglandins (Physiological) COX1->Prostaglandins_C1 Prostaglandins_C2 Prostaglandins (Inflammatory) COX2->Prostaglandins_C2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Binding GR_complex_n DEX-GR Complex GR_complex->GR_complex_n Anti_inflammatory_Genes Anti-inflammatory Gene Expression GR_complex_n->Anti_inflammatory_Genes NF_kB NF-κB / AP-1 GR_complex_n->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre_incubation Pre-incubate with Test Compounds Seeding->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Measurement Measure Inflammatory Mediators (NO, Cytokines) Collect_Supernatant->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

References

Specificity of Cis-Methylkhellactone's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profile of khellactones, with a specific focus on cis-khellactone, a closely related analog of cis-methylkhellactone. Due to the limited direct data on this compound, this guide leverages available experimental data on cis-khellactone and its derivatives to offer insights into its potential enzymatic specificity and compares its performance with other known inhibitors.

Comparative Inhibition Data

The inhibitory activity of cis-khellactone and its derivatives has been primarily characterized against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators.[1][2] The table below summarizes the available quantitative data for the inhibition of sEH by cis-khellactone and a related compound, disenecionyl cis-khellactone, alongside a well-characterized sEH inhibitor for comparison. Additionally, data for the inhibition of carboxylesterase 1 (CES1) by a related khellactone, praeruptorin D, is included to provide a broader perspective on the potential enzymatic targets of this compound class.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
(-)-cis-KhellactoneSoluble Epoxide Hydrolase (sEH)3.1 ± 2.53.5Competitive[1][2]
Disenecionyl cis-khellactoneSoluble Epoxide Hydrolase (sEH)1.7 ± 0.41.1 ± 0.7Competitive
Praeruptorin DCarboxylesterase 1 (CES1)Not Reported122.2Noncompetitive[3]
AUDA (Positive Control)Soluble Epoxide Hydrolase (sEH)0.022 ± 0.008Not ReportedNot Applicable[4]

Experimental Protocols

The determination of enzymatic inhibition parameters is crucial for assessing the potency and mechanism of action of a compound. Below is a detailed methodology for a typical soluble epoxide hydrolase (sEH) inhibition assay, based on commonly used fluorometric methods.[5][6][7]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • sEH assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Test compound (e.g., cis-khellactone) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Dilute the recombinant sEH enzyme to the desired concentration in cold assay buffer.

    • Prepare the sEH substrate solution in the assay buffer.

  • Assay Setup:

    • Add a defined volume of the diluted sEH enzyme solution to each well of the 96-well plate.

    • Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control (solvent only).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the product of the substrate hydrolysis (e.g., Ex/Em: 330/465 nm for the product of PHOME).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence kinetic curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the Ki and the mode of inhibition (competitive, noncompetitive, etc.), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.[8]

Visualizations

Signaling Pathway of sEH Inhibition in Inflammation

The inhibition of soluble epoxide hydrolase (sEH) has significant implications for inflammatory signaling pathways. By preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), sEH inhibitors can modulate the activity of transcription factors such as NF-κB, a key regulator of pro-inflammatory gene expression.[1][4]

sEH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AA Arachidonic Acid CYP Cytochrome P450 AA->CYP Metabolism EETs EETs (anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation IKK IKK EETs->IKK Inhibition DHETs DHETs (less active) sEH->DHETs IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation cis_Khellactone cis-Khellactone cis_Khellactone->sEH Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes Transcription

Caption: sEH inhibition pathway leading to reduced inflammation.

Experimental Workflow for Assessing Enzymatic Inhibition

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Dispense Enzyme and Inhibitor to Microplate A->C B Prepare Test Compound and Control Dilutions B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Monitor Reaction Kinetics (e.g., Fluorescence) E->F G Calculate Initial Reaction Rates F->G H Generate Dose-Response Curve G->H J Perform Kinetic Studies (Lineweaver-Burk/Dixon Plots) G->J I Determine IC50 Value H->I K Determine Ki and Mode of Inhibition J->K

Caption: Workflow for enzymatic inhibition assessment.

References

Safety Operating Guide

Proper Disposal of cis-Methylkhellactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of cis-Methylkhellactone, aligning with standard laboratory safety protocols and regulatory considerations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

According to safety data sheets, this compound is a combustible liquid that is harmful if swallowed and causes skin irritation. It is also harmful to aquatic life.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if aerosols or vapors are generated, use a suitable respirator.

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[1] Do not eat, drink, or smoke when using this product, and wash your hands thoroughly after handling.

II. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Physical State Low melting solid or liquid[1][2]
Appearance Light yellow solid or colorless liquid[1][2]
Melting Point 28 °C / 82.4 °F[1]
Boiling Point 145 - 150 °C / 293 - 302 °F @ 5 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Solubility No information available, but miscible with alcohols and acetone[1][2]
Incompatible Materials Strong oxidizing agents[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not dispose of this compound down the drain.

Experimental Protocol for Neutralization (for small spills):

In the event of a small spill, the material should be absorbed with an inert material.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Use a liquid-absorbent material, such as Chemizorb®, to take up the spilled substance.

  • Collect the Absorbed Material: Carefully scoop the absorbent material containing the this compound into a designated, labeled waste container.

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: The collected waste must be disposed of as chemical waste through an approved waste disposal plant.

General Disposal Procedure for Unused Product:

  • Original Container: Whenever possible, leave the chemical in its original container. Do not mix with other waste.

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Segregation: Store the waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[1]

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of chemical waste.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes large_spill Large Spill is_spill->large_spill Yes, Large unused_product Unused Product is_spill->unused_product No absorb Absorb with inert material (e.g., Chemizorb®) small_spill->absorb evacuate Evacuate the area and consult emergency procedures large_spill->evacuate collect_waste Collect in a labeled hazardous waste container absorb->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate dispose Dispose through an approved hazardous waste facility decontaminate->dispose original_container Keep in original, labeled container unused_product->original_container segregate Segregate from incompatible materials original_container->segregate segregate->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-Methylkhellactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cis-Methylkhellactone is not publicly available. The following guidance is based on safety information for the closely related compound, cis-khellactone, and the general safety profile of coumarin derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side shields or chemical safety goggles.Nitrile gloves (inspect for integrity before use), and a fully buttoned lab coat.A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially if dust can be generated.
Preparing solutions Chemical safety goggles. A face shield is recommended if there is a splash hazard.Nitrile gloves (double-gloving may be appropriate), and a chemically resistant lab coat.Work should be performed in a certified chemical fume hood. Respiratory protection is generally not required if handled within a fume hood.
Running reactions and work-up Chemical safety goggles and a face shield.Nitrile gloves, and a chemically resistant lab coat. Consider an apron for added protection against splashes.All operations should be conducted within a chemical fume hood.
Cleaning glassware Chemical safety goggles.Heavy-duty nitrile or neoprene gloves, and a lab coat.Not generally required if glassware is rinsed in a fume hood.

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential. The following operational plan provides a framework for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

2. Pre-Handling Procedures:

  • Review this safety guide and any available safety information for related compounds.

  • Inspect all PPE for defects before use.

  • Ensure the work area is clean and uncluttered.

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.[1][2]

  • Minimize the generation of dust when handling the solid form.[1][2]

  • Use compatible spatulas and glassware to prevent reactions.

  • Keep containers tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be clearly labeled with the compound's identity and any known hazards.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers as hazardous waste.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

Experimental Protocols Cited

The safety recommendations provided are based on standard laboratory safety practices and information derived from safety data sheets for analogous compounds. For instance, the general handling procedures for coumarin compounds emphasize avoiding dust generation, skin and eye contact, and working in well-ventilated areas.[1][2][3]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Post-Operation start Start: Handling This compound risk_assessment Perform Risk Assessment start->risk_assessment sds_review Review Safety Data (Analogous Compounds) risk_assessment->sds_review select_eye Select Eye/Face Protection (Goggles/Face Shield) sds_review->select_eye select_skin Select Skin Protection (Gloves/Lab Coat) sds_review->select_skin select_resp Select Respiratory Protection (If needed) sds_review->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe conduct_experiment Conduct Experiment in Chemical Fume Hood don_ppe->conduct_experiment doff_ppe Doff PPE Correctly conduct_experiment->doff_ppe dispose_waste Dispose of Contaminated PPE and Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for PPE Selection and Use with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.